Dibritannilactone B
Description
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Properties
IUPAC Name |
4-(15'-acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHZJHMFHLPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dibritannilactone B: A Technical Guide to its Discovery, Natural Source, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibritannilactone B, a sesquiterpenoid lactone naturally occurring in the medicinal plant Inula britannica, has emerged as a compound of significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its discovery, natural source, and physicochemical properties. It further details experimental protocols for its isolation and for the evaluation of its biological activity, based on established methodologies for related compounds. While specific quantitative data and the precise molecular mechanisms of this compound are still under active investigation, this document consolidates the available information to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a naturally derived sesquiterpenoid lactone isolated from the flowers of Inula britannica, a plant with a rich history in traditional medicine for treating conditions such as inflammation and bronchitis.[1] Also known as Neobritannilactone B, this compound belongs to a class of secondary metabolites known for their diverse and potent biological activities.[1] Preliminary investigations suggest that this compound possesses cytotoxic and pro-apoptotic properties against various cancer cell lines, making it a promising candidate for further pharmacological research.[1] This guide aims to provide a detailed technical overview of this compound, summarizing its known characteristics and providing practical experimental methodologies to facilitate future studies.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight have been determined, a comprehensive public record of its spectroscopic data is not yet available.
| Property | Value | Source |
| Chemical Formula | C₃₄H₄₆O₉ | [2] |
| Molecular Weight | 598.72 g/mol | [2] |
| Natural Source | Inula britannica (Flowers) | [1] |
| Compound Class | Sesquiterpenoid Lactone | [2] |
| CAS Number | 1829580-18-8 | [2] |
Natural Source and Isolation
This compound is naturally found in the flowers of the plant Inula britannica. The isolation of this compound involves a multi-step process of extraction, fractionation, and purification.
Experimental Protocol: Isolation of this compound
This protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones from Inula species.[1]
3.1.1. Plant Material and Extraction
-
Air-dry the flowers of Inula britannica and grind them into a fine powder.
-
Exhaustively extract the powdered plant material with 95% ethanol (B145695) at room temperature.
-
Concentrate the resulting ethanolic extract under reduced pressure to obtain a crude extract.
3.1.2. Fractionation
-
Suspend the crude ethanolic extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
3.1.3. Purification
-
Subject the bioactive fractions (typically the ethyl acetate fraction for sesquiterpenoid lactones) to column chromatography. A silica (B1680970) gel column is commonly used with a gradient elution system (e.g., a mixture of n-hexane and ethyl acetate).
-
Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water is typically employed.
-
Monitor the elution using a UV detector and collect the peak corresponding to this compound.
-
Concentrate the collected fraction to yield the pure compound. The purity can be confirmed by analytical HPLC.
References
Inula britannica: A Promising Source of the Bioactive Sesquiterpenoid Dimer, Dibritannilactone B
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Inula britannica, a flowering plant belonging to the Asteraceae family, has a rich history in traditional medicine, particularly in Asia, where it has been utilized for its anti-inflammatory, expectorant, and digestive properties.[1] Modern phytochemical investigations have unveiled that this plant is a rich reservoir of bioactive secondary metabolites, with sesquiterpene lactones being a prominent class of compounds.[2] Among these, Dibritannilactone B, a complex sesquiterpenoid dimer, has garnered significant scientific interest due to its potential therapeutic applications.[1][3] This technical guide provides a comprehensive overview of Inula britannica as a source of this compound, detailing its isolation, biological activities, and proposed mechanisms of action.
Chemical and Physical Properties of this compound
This compound is a sesquiterpenoid natural product with a complex dimeric structure.[3] While detailed peer-reviewed literature on its physicochemical properties is limited, information from chemical suppliers provides a foundational dataset for researchers.[1]
| Property | Value | Source |
| CAS Number | 1829580-18-8 | Chemical Supplier Catalogs[3] |
| Molecular Formula | C₃₄H₄₆O₉ | Chemical Supplier Catalogs[3] |
| Molecular Weight | 598.72 g/mol | Chemical Supplier Catalogs[3] |
| Source Organism | Inula britannica | [3] |
Experimental Protocols
Isolation of this compound from Inula britannica
The isolation of this compound from the flowers of Inula britannica involves a systematic multi-step process encompassing extraction, fractionation, and chromatography.[2]
1. Plant Material and Extraction:
-
Plant Material: The primary source for isolating this compound is the flowers of Inula britannica.[2]
-
Extraction: Air-dried and powdered flowers are exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.[2]
2. Fractionation:
-
The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common scheme involves successive extractions with chloroform (B151607) and ethyl acetate.[2] The chloroform fraction is known to be particularly rich in sesquiterpene lactones, including this compound.[2]
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.[2]
-
Final Purification: The collected fraction is concentrated to yield pure this compound. The purity of the final compound can be assessed by analytical HPLC.[2]
A generalized workflow for the isolation of this compound.
Biological Activities and Mechanism of Action
This compound has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines and exhibits anti-inflammatory properties.[2]
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[4] While specific quantitative data for this compound is not extensively published, the general mechanism for many sesquiterpene lactones involves the modulation of inflammatory signaling pathways. A proposed mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[3]
References
Unraveling Dibritannilactone B: A Technical Overview of a Novel Sesquiterpenoid
For Immediate Release
A comprehensive review of available scientific literature and chemical databases reveals a significant knowledge gap concerning the precise chemical structure and stereochemistry of Dibritannilactone B, a sesquiterpenoid natural product isolated from the plant Inula britannica.[1][] While this compound is of interest for its potential pharmacological applications, particularly in inflammation and oncology, detailed technical information remains largely undisclosed in the public domain.[1]
This document serves to summarize the currently accessible information on this compound and to highlight the existing informational voids for the benefit of researchers, scientists, and drug development professionals.
Chemical and Physical Properties: A Summary of Known Data
This compound has been identified as a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities.[1] The fundamental chemical properties reported by various chemical suppliers are compiled below. However, it is crucial to note the inconsistencies and the lack of peer-reviewed validation for some of this data.
| Property | Value | Source |
| CAS Number | 1829580-18-8 | [1][] |
| Molecular Formula | C₃₄H₄₆O₉ | [1][] |
| Molecular Weight | 598.72 g/mol | [1][] |
| Physical Description | Powder | [1] |
| Purity | >98% (as determined by HPLC) | [1] |
Note on Inconsistencies: Researchers should exercise caution as the CAS number 1829580-18-8 has also been associated with a different chemical entity, (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide, which possesses a different molecular formula and structure.[1] Furthermore, an incorrect SMILES string has been listed by at least one supplier, which does not correspond to the molecular formula of this compound.[1]
The Elusive Chemical Structure: A Critical Information Gap
The following DOT script generates a placeholder diagram to represent the unknown structure of this compound, emphasizing the current lack of detailed structural information.
Absence of Experimental Protocols and Quantitative Data
A thorough search of scientific literature and chemical databases did not yield any detailed experimental protocols for the isolation, purification, or total synthesis of this compound.[1][3] While it is known to be isolated from Inula britannica, the specific methodologies have not been published.[1][]
Furthermore, there is a complete absence of publicly available quantitative data, such as:
-
NMR Data: ¹H-NMR and ¹³C-NMR chemical shifts and coupling constants.[1]
-
Crystallographic Data: Unit cell dimensions, bond lengths, and bond angles.
-
Biological Activity Data: IC₅₀ or EC₅₀ values from pharmacological assays.[1]
The lack of this critical information prevents a comprehensive understanding of this compound's structure-activity relationships and hinders further research and development efforts.
Future Outlook
The current state of knowledge regarding this compound underscores the need for further research to fully characterize this natural product. The publication of detailed spectroscopic and crystallographic data, along with validated experimental protocols, is essential for the scientific community to explore its therapeutic potential. Until such information becomes available, researchers are advised to proceed with caution and independently verify the identity and purity of any commercially supplied material.
References
An In-depth Technical Guide to the NMR Spectroscopic Analysis of Dibritannilactone B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed nuclear magnetic resonance (NMR) spectroscopic data for Dibritannilactone B, a sesquiterpenoid lactone isolated from Inula britannica, is not widely available in the public domain. While some commercial suppliers indicate that the structure has been confirmed by NMR, the primary spectral data has not been published.[1] This guide, therefore, provides a comprehensive framework for the NMR analysis of this compound, including standardized experimental protocols and data presentation formats that would be employed for its structural elucidation. The visualizations provided are based on a representative sesquiterpenoid lactone structure to illustrate the analytical workflow and data interpretation.
Introduction
This compound is a natural product of interest for its potential therapeutic applications, particularly in the areas of inflammation and oncology.[1] Structural elucidation is a critical step in the research and development of any natural product. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the chemical structure of organic molecules like this compound in solution. This guide outlines the typical NMR experiments and data analysis workflow required for the complete structural assignment of this compound.
Data Presentation
The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound would be presented in a clear, tabular format to facilitate easy reference and comparison.
Table 1: ¹H NMR Data for this compound (Hypothetical Data)
| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment |
| 1 | e.g., 2.50 | dd | 12.5, 5.0 | CH |
| 2α | e.g., 1.80 | m | CH₂ | |
| 2β | e.g., 1.65 | m | CH₂ | |
| ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Data for this compound (Hypothetical Data)
| Position | δC (ppm) | Type | Assignment |
| 1 | e.g., 45.0 | CH | Aliphatic CH |
| 2 | e.g., 30.0 | CH₂ | Aliphatic CH₂ |
| 3 | e.g., 170.0 | C | Lactone C=O |
| ... | ... | ... | ... |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.
3.1. Sample Preparation A sample of pure this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL). The choice of solvent depends on the solubility of the compound. A standard internal reference, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.
3.2. 1D NMR Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) would be used.
-
Acquisition Parameters: Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the number and types of carbon atoms (e.g., CH₃, CH₂, CH, C).
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to simplify the spectrum to single lines for each carbon.
-
Acquisition Parameters: A wider spectral width (e.g., 200-240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
3.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the stereochemistry of the molecule.
Visualizations
4.1. Experimental Workflow
The logical flow of NMR experiments for the structural elucidation of a novel compound like this compound is depicted below.
4.2. Key 2D NMR Correlations for a Sesquiterpenoid Lactone
The following diagram illustrates the logical relationships of key 2D NMR correlations that would be used to piece together the structure of a sesquiterpenoid lactone.
References
Dibritannilactone B: A Technical Overview for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on the physical and chemical properties of Dibritannilactone B, alongside an exploration of its inferred biological activities and generalized experimental considerations.
This compound is a sesquiterpenoid lactone isolated from the plant Inula britannica.[1][2] As a member of the sesquiterpene lactone class, it belongs to a family of natural products recognized for a wide array of biological activities.[1][2] Currently, information available in the public domain regarding this compound is limited, primarily originating from chemical supplier data rather than extensive peer-reviewed literature. This guide consolidates the existing data to provide a foundational understanding of this compound.
Core Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some inconsistencies in the reported data, such as the CAS number, have been observed across different suppliers. Researchers are advised to confirm the identity of any obtained samples through independent analysis.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₄₆O₉ | [1][2][] |
| Molecular Weight | 598.72 g/mol | [1][2] |
| CAS Number | 1829580-18-8 | [1][2] |
| Physical State | Powder | [1] |
| Purity | >98% (as determined by HPLC) | [1] |
| Solubility | ||
| DMSO | > 50 mg/mL | [4] |
| Ethanol | ~10 mg/mL | [4] |
| Methanol | ~5 mg/mL | [4] |
| Propylene Glycol | ~20 mg/mL | [4] |
| Water | < 0.01 mg/mL (Practically Insoluble) | [4] |
| Source Organism | Inula britannica (aerial parts) | [2][] |
Inferred Biological Activity and Signaling Pathways
Due to the absence of detailed experimental data, a hypothetical signaling pathway for the inferred anti-cancer activity of this compound, focusing on the induction of apoptosis, is presented below. This diagram represents a generalized model and requires experimental validation.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, or specific biological evaluation of this compound are not available in the published literature.[1][2] However, a generalized workflow for the isolation of sesquiterpenoid lactones from plant sources and a protocol for handling poorly soluble compounds are provided below as a reference for researchers.
General Workflow for Isolation of Sesquiterpenoid Lactones
The isolation of sesquiterpenoid lactones from plant material typically involves a series of extraction and chromatographic steps. The following diagram illustrates a generalized workflow.
Protocol for Handling Poorly Soluble Compounds in Biological Assays
Given the poor aqueous solubility of this compound, careful preparation of stock solutions and dilutions is crucial for obtaining reliable experimental results.[4]
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
For cell-based assays, it is critical to minimize the final concentration of DMSO to avoid solvent-induced toxicity (typically <0.5%).
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer.
-
Vortex thoroughly after each dilution step.
-
Visually inspect the final working solutions for any signs of precipitation. If precipitation occurs, consider using a lower concentration or employing solubilizing agents.
-
-
Use of Solubilizing Agents (Optional):
-
If solubility in the final assay medium remains an issue, co-solvents or other solubilizing agents can be explored.
-
Potential agents include Pluronic F-68 (a non-ionic surfactant) or β-cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.
-
It is essential to run appropriate vehicle controls to ensure that the solubilizing agent itself does not interfere with the assay.
-
Future Research Directions
This compound represents a structurally identified natural product with potential therapeutic relevance. However, a significant knowledge gap exists in the scientific literature regarding its specific biological activities and mechanisms of action.[2] Future research should prioritize:
-
Detailed Isolation and Structural Elucidation: Comprehensive reporting of the isolation protocol and full spectroscopic characterization (NMR, IR, MS) of this compound.[1]
-
Biological Screening: Systematic evaluation of the bioactivities of this compound in a range of in vitro and in vivo models to validate its inferred anti-inflammatory and anti-cancer potential.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship studies.[1]
References
Dibritannilactone B: A Technical Guide on Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed research on the specific biological activities and mechanisms of action of Dibritannilactone B is currently limited.[1] This guide synthesizes the available data and provides a contextual framework based on the activities of structurally related compounds and general knowledge of its chemical class.
Introduction
This compound is a sesquiterpene lactone isolated from the aerial parts of Inula britannica, a plant with a history of use in traditional medicine.[1][2] Its chemical formula is C34H46O9, and it has a molecular weight of 598.72 g/mol .[1] As a member of the sesquiterpenoid lactone class, this compound is of interest for its potential pharmacological applications, particularly in the areas of inflammation and oncology.[3][4] However, there is a significant gap in the scientific literature regarding its specific biological activities and mechanisms of action.[1]
Quantitative Data on Biological Activities
The available quantitative data for the biological activity of this compound is sparse. The primary evidence of its potential efficacy is in the context of anti-inflammatory action.
Table 1: Anti-inflammatory Activity of this compound
| Biological Activity | Cell Line | Method | Quantitative Data (IC50) |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Griess Assay | 10.86 - 49.44 µM |
Source: Benchchem, 2025.[2]
Potential Signaling Pathways
Based on its classification as a sesquiterpene lactone and preliminary data, this compound is hypothesized to modulate key cellular signaling pathways involved in inflammation and apoptosis.[1]
Hypothetical Anti-Inflammatory Signaling Pathway
A common mechanism for the anti-inflammatory action of natural compounds is the inhibition of the NF-κB signaling pathway.[1] this compound may exert its anti-inflammatory effects by interfering with this pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Hypothetical Apoptotic Signaling Pathway
Sesquiterpene lactones are known to induce apoptosis in cancer cells. It is plausible that this compound could trigger programmed cell death through the intrinsic (mitochondrial) pathway.[1]
Caption: Hypothetical induction of the intrinsic apoptotic pathway by this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the published literature.[1] The following are generalized methodologies for assessing the anti-inflammatory and cytotoxic activities of sesquiterpene lactones.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol outlines the measurement of nitric oxide production in LPS-stimulated macrophages.[2]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[2][5]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%). Cells are pre-treated for 1-2 hours.[2][4]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.[2]
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
50 µL of cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added and incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of a compound on cell viability.[5]
-
Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][5]
-
Compound Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 490 nm. Cell viability is expressed as a percentage of the vehicle-treated control.
Context from a Related Compound: Britannin
Given the limited data on this compound, examining a structurally related and more extensively studied sesquiterpene lactone, Britannin, can provide valuable insights. Britannin has demonstrated notable anti-cancer and anti-inflammatory activities.[6]
Table 2: Cytotoxic Activity of Britannin
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 9.6 |
| MDA-MB-468 | Breast Cancer | 6.8 |
Source: He et al., 2022.[7]
Britannin's anticancer effects are attributed to the modulation of several key signaling pathways, including the inhibition of NF-κB and the activation of the Keap1/Nrf2 pathway.[7]
Caption: A generalized workflow for the isolation and study of natural products.
Conclusion and Future Directions
This compound is a structurally identified natural product that, based on its chemical class, holds potential for therapeutic applications.[1] However, the current body of scientific literature lacks the specific data required for a comprehensive understanding of its biological activities and mechanisms of action.
Future research should focus on:
-
Comprehensive Biological Screening: Systematic evaluation of its cytotoxic, anti-inflammatory, and other potential biological activities to determine IC50/EC50 values.[1]
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.[1]
-
Total Synthesis: Development of a synthetic route to enable more extensive pharmacological studies and the generation of analogues for structure-activity relationship (SAR) studies.[8]
The methodologies and comparative frameworks from related compounds provide a roadmap for the future investigation of this compound, a molecule that remains in the early stages of scientific exploration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Dibritannilactone B: A Technical Guide on its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information on Dibritannilactone B is currently limited in the public scientific literature. This guide synthesizes the available data and provides a framework for its potential anticancer properties based on related compounds and general pharmacological principles. Further peer-reviewed research is necessary to validate these hypotheses.
Introduction
This compound is a sesquiterpenoid natural product isolated from the plant Inula britannica.[1][2] Sesquiterpene lactones are a well-established class of bioactive compounds with a wide range of pharmacological activities.[1] Preliminary information suggests that this compound may possess anti-inflammatory and anticancer properties through the modulation of key cellular signaling pathways involved in apoptosis and inflammation.[1][2] However, specific, peer-reviewed studies providing detailed evidence for these claims are not yet available in the public domain.[2] This document aims to provide a comprehensive overview of the current knowledge and a hypothetical framework for the investigation of this compound as a potential anticancer agent.
Chemical and Physical Properties
A summary of the available data for this compound is presented below. It is important to note that some inconsistencies in the reported CAS number have been observed, and researchers should verify the identity of any obtained material.[1]
| Property | Value | Source |
| CAS Number | 1829580-18-8 | [1][2] |
| Molecular Formula | C34H46O9 | [1][2] |
| Molecular Weight | 598.72 g/mol | [1][2] |
| Source Organism | Inula britannica | [1][2][3] |
| Physical Description | Powder | [1] |
| Purity | >98% (as determined by HPLC) | [1] |
Hypothetical Anticancer Mechanism of Action
Due to the lack of specific mechanistic studies on this compound, the following proposed mechanisms are based on the known activities of structurally related sesquiterpene lactones, such as Britannin, also isolated from Inula species.[4]
Inhibition of the NF-κB Signaling Pathway
A primary mechanism for the anticancer and anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[4] In many cancer cells, this pathway is constitutively active, promoting cell survival, proliferation, and inflammation.[4] It is hypothesized that this compound may inhibit the NF-κB pathway, potentially by preventing the nuclear translocation of the p65 subunit, thereby downregulating the expression of pro-survival genes.[4]
References
An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Dibritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research on the specific biological activities and quantitative cytotoxicity of Dibritannilactone B is currently limited.[1] This guide provides a framework for its preliminary cytotoxicity screening based on established methodologies for analogous sesquiterpene lactones isolated from Inula britannica.[2]
Introduction
This compound is a sesquiterpene lactone isolated from the plant Inula britannica, a species with a history in traditional medicine.[1] Sesquiterpene lactones as a class are recognized for their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[3] Compounds derived from Inula britannica have demonstrated a range of properties such as anti-inflammatory, anticancer, antioxidant, neuroprotective, and hepatoprotective effects.[4] Given its classification and origin, this compound is a compound of significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases.[2] This technical guide outlines the foundational knowledge and standardized protocols for conducting a preliminary cytotoxicity screening of this compound.
Quantitative Cytotoxicity Data for Structurally Related Compounds
While specific IC50 values for this compound are not available in published literature, the following table presents data for other cytotoxic sesquiterpene lactones isolated from Inula britannica to provide a contextual framework.[2][5]
| Compound Name | Cell Line(s) | Cytotoxic Activity (IC50 in µM) | Reference(s) |
| Ergolid | Human tumor cell lines | Not specified in available abstracts | [5] |
| 8-epi-helenalin | Human tumor cell lines | Not specified in available abstracts | [5] |
| Bigelovin | Human tumor cell lines | Not specified in available abstracts | [5] |
| 4α,6α-dihydroxyeudesman-8β,12-olide | Human tumor cell lines | Not specified in available abstracts | [5] |
Note: This table is illustrative of compounds from the same plant source and does not represent data for this compound.[1]
Hypothetical Signaling Pathways
Based on the known activities of other sesquiterpene lactones, this compound may influence key cellular signaling pathways central to inflammation and apoptosis, such as NF-κB and the intrinsic apoptotic pathway.[1][2]
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Dibritannilactone B from Inula britannica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inula britannica, a plant with a history in traditional medicine, is a rich source of bioactive sesquiterpene lactones.[1] Among these, Dibritannilactone B, a sesquiterpenoid dimer, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic effects.[2][3] This document provides detailed protocols for the isolation and purification of this compound from the flowers of Inula britannica, presents available quantitative data, and illustrates the experimental workflow and a proposed mechanism of action.
Data Presentation
The following tables summarize the quantitative data associated with the isolation and purification of this compound. It is important to note that while general yields for initial extraction steps are available, specific quantitative data for each subsequent chromatographic purification step is not extensively reported in publicly available literature. The final purity of commercially available this compound is reported to be greater than 98% as determined by HPLC.[2]
Table 1: Summary of Extraction and Partitioning Yields
| Step | Description | Starting Material (g) | Yield (g) | Yield (%) |
| 1 | 95% Ethanol (B145695) Extraction | 1000 | 150 | 15.0 |
| 2 | Ethyl Acetate (B1210297) Partitioning | 150 | 30 | 20.0 (of crude extract) |
Table 2: Column Chromatography Parameters and Expected Fractionation
| Chromatography Step | Stationary Phase | Mobile Phase | Elution Mode | Target Compound Location |
| Silica (B1680970) Gel Column | Silica Gel (200-300 mesh) | Dichloromethane-Methanol | Gradient (100:0 to 10:1, v/v) | Mid-to-late eluting fractions |
| Sephadex LH-20 Column | Sephadex LH-20 | Dichloromethane-Methanol (1:1, v/v) | Isocratic | Main fraction containing sesquiterpenoids |
| Preparative HPLC | C18 (10 µm, 250 x 20 mm) | Acetonitrile-Water | Gradient (e.g., 30:70 to 70:30, v/v) | Peak corresponding to this compound |
Experimental Protocols
The isolation and purification of this compound is a multi-step process involving extraction, fractionation, and several stages of chromatography.[1]
1. Plant Material and Extraction
-
Plant Material: The flowers of Inula britannica are the primary source for the isolation of this compound.[1]
-
Protocol:
-
Air-dry the flowers of Inula britannica and pulverize them into a coarse powder to increase the surface area for efficient extraction.
-
Exhaustively extract the powdered plant material with 95% ethanol at room temperature.[1] A common ratio is 1 kg of plant material to 10 L of solvent.
-
The extraction can be performed by maceration with stirring for 24-48 hours or at an elevated temperature (e.g., 80°C) for 3 hours.[4]
-
Filter the ethanolic extract to remove solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.[1]
-
2. Fractionation
-
Protocol:
-
Suspend the crude ethanolic extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical scheme involves successive extractions with petroleum ether, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (EtOAc).
-
The ethyl acetate fraction is expected to be enriched with sesquiterpenoids, including this compound.
-
Concentrate the ethyl acetate fraction under reduced pressure to yield a dried extract.
-
3. Chromatographic Purification
a. Silica Gel Column Chromatography
-
Protocol:
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel (200-300 mesh).
-
Prepare a silica gel column packed with the same stationary phase.
-
Load the adsorbed sample onto the column.
-
Elute the column with a gradient mobile phase of dichloromethane-methanol, starting from 100% dichloromethane and gradually increasing the polarity to a ratio of 10:1 (v/v).
-
Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
b. Sephadex LH-20 Column Chromatography
-
Protocol:
-
Combine and concentrate the fractions from the silica gel column that show the presence of this compound (as determined by TLC and/or analytical HPLC).
-
Dissolve the resulting material in a minimal amount of dichloromethane-methanol (1:1, v/v).
-
Load the sample onto a Sephadex LH-20 column.
-
Elute the column isocratically with dichloromethane-methanol (1:1, v/v) to remove pigments and other impurities.
-
c. Preparative High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Dissolve the enriched fraction from the Sephadex LH-20 column in the initial mobile phase for HPLC.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Perform the final purification using a preparative HPLC system with a C18 column.
-
Elute with a gradient of acetonitrile (B52724) and water. A typical starting point could be a linear gradient from 30% to 70% acetonitrile over 40 minutes.
-
Monitor the elution profile using a UV detector at approximately 210-220 nm.
-
Collect the fractions corresponding to the peak of this compound.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Confirm the purity of the final product using analytical HPLC.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols for the HPLC Separation of Dibritannilactone B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of Dibritannilactone B, a sesquiterpenoid dimer isolated from the flowers of Inula britannica.[1][2] The methodologies outlined below are based on established techniques for the purification of sesquiterpenoid lactones and serve as a robust starting point for researchers.[3] The purification process is critical for further pharmacological evaluation, including studies on its potential anti-inflammatory and cytotoxic effects.[1][2]
Overview of the Purification Strategy
The isolation and purification of this compound from its natural source is a multi-step process that begins with solvent extraction and liquid-liquid partitioning, followed by several stages of column chromatography to progressively enrich the target compound.[1] The final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[1][4]
Logical Workflow for Purification
The overall workflow for the isolation and purification of this compound is a sequential process designed to remove impurities and isolate the target compound with high purity.
Caption: Overall workflow for the extraction and purification of this compound.
Experimental Protocols
Sample Preparation: Extraction and Partitioning
Proper sample preparation is crucial for protecting the HPLC column and ensuring reproducible results.[5]
Protocol:
-
Extraction: Pulverize the dried flowers of Inula britannica into a coarse powder to increase the surface area for efficient extraction.[1] Extract the powdered material with 95% ethanol.[1]
-
Concentration: Concentrate the resulting crude extract under reduced pressure to yield a residue.[5]
-
Partitioning: Perform liquid-liquid partitioning of the crude extract with ethyl acetate (B1210297). The ethyl acetate fraction is expected to be enriched with sesquiterpenoids.[1]
-
Drying: Concentrate the ethyl acetate fraction under reduced pressure.[1]
Preliminary Purification by Column Chromatography
Protocol:
-
Silica Gel Column Chromatography:
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel (200-300 mesh).[1]
-
Load the adsorbed sample onto a silica gel column packed with the same stationary phase.[1]
-
Elute the column with a gradient of dichloromethane-methanol (from 100:0 to 10:1, v/v).[1]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.[1]
-
-
Sephadex LH-20 Column Chromatography:
-
Combine and concentrate the fractions from the silica gel column that show the presence of sesquiterpenoid dimers.[1]
-
Dissolve the resulting material in a minimal amount of dichloromethane-methanol (1:1, v/v) and load it onto a Sephadex LH-20 column.[1]
-
Elute the column isocratically with dichloromethane-methanol (1:1, v/v) to remove pigments and other impurities.[1]
-
Final Purification by Preparative HPLC
The final purification step utilizes preparative HPLC to isolate this compound with high purity.[1][4]
Protocol:
-
Sample Preparation: Dissolve the enriched fraction from the Sephadex LH-20 column in the initial mobile phase composition.[1] Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter before injection.[5]
-
HPLC System and Column: Use a preparative HPLC system equipped with a C18 column.[1]
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile (B52724) and water.[1]
-
Elution: Perform a gradient elution. A typical starting point is a linear gradient from 30% to 70% acetonitrile over 40 minutes.[1] The exact gradient and run time should be optimized based on an analytical HPLC of the sample.[1]
-
Detection: Monitor the elution using a UV detector at approximately 210-220 nm.[1]
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.[1][5]
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.[5]
-
Final Product: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]
Experimental Workflow for HPLC Method Development and Purification
This workflow illustrates the systematic approach from analytical method development to preparative scale-up.
Caption: Experimental workflow for HPLC method development and purification.
Data Presentation
The following tables summarize the parameters for the chromatographic steps and typical quantitative performance that can be expected for a validated HPLC method for sesquiterpene lactones like this compound.[3]
Table 1: Column Chromatography Parameters[1]
| Chromatography Step | Stationary Phase | Mobile Phase | Gradient/Elution |
| Silica Gel Column | Silica Gel (200-300 mesh) | Dichloromethane-Methanol | 100:0 to 10:1 (v/v) |
| Sephadex LH-20 Column | Sephadex LH-20 | Dichloromethane-Methanol | 1:1 (v/v), Isocratic |
| Preparative HPLC | C18 (e.g., 10 µm, 250 x 20 mm) | Acetonitrile-Water | 30:70 to 70:30 (v/v) |
Table 2: Typical Quantitative Parameters for HPLC-UV Method[3]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 105.0% |
| Precision (% RSD) | < 5% |
Table 3: Typical Quantitative Parameters for LC-MS/MS Method[3]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 95 - 110% |
| Precision (% RSD) | < 10% |
Conclusion
The protocols described provide a comprehensive framework for the successful isolation and purification of this compound using a combination of column chromatography techniques, culminating in a preparative HPLC step.[5] The systematic approach of analytical method development followed by preparative scale-up is crucial for achieving high purity and recovery of the target compound, which is essential for subsequent scientific investigation.[5] Researchers may need to further optimize the specific parameters depending on the complexity of the initial extract and the precise chemical nature of this compound.[5]
References
Application Notes and Protocols for the Extraction of Dibritannilactone B from Plant Material
For: Researchers, scientists, and drug development professionals.
Introduction
Dibritannilactone B is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities.[1][2] Isolated from plants such as Inula britannica, this compound is currently under investigation for its potential pharmacological applications, particularly in the fields of inflammation and oncology.[2] The efficient extraction and purification of this compound from plant material are crucial first steps for any subsequent research, including structural elucidation, bioactivity screening, and pharmacological studies.[3]
These application notes provide a detailed protocol for the extraction and purification of this compound from plant material. The methodologies described are based on established techniques for the isolation of similar natural products, such as lignans (B1203133) from the Schisandraceae family.[4][5][6]
Data Presentation
The following table summarizes hypothetical quantitative data for a typical extraction and purification of this compound from 1 kg of dried Inula britannica plant material. These values are representative and may vary depending on the specific plant material and extraction conditions.
| Step | Parameter | Value | Unit |
| Extraction | Starting Plant Material (Dried) | 1 | kg |
| Extraction Solvent | Ethyl Acetate (B1210297) | - | |
| Crude Extract Yield | 50 | g | |
| This compound in Crude Extract | 2.5 | g | |
| Column Chromatography | Silica (B1680970) Gel Amount | 500 | g |
| Fraction Containing this compound | 5 | g | |
| Purity after Column Chromatography | 80 | % | |
| Preparative HPLC | Injected Amount | 1 | g |
| Purified this compound Yield | 750 | mg | |
| Final Purity | >98 | % |
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is fundamental to achieving high extraction efficiency.
-
Drying: The plant material (e.g., aerial parts of Inula britannica) should be air-dried or oven-dried at a temperature below 60°C to prevent the degradation of thermolabile compounds.[7]
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent extraction.
Extraction of this compound
This protocol describes a standard solvent extraction method.
-
Maceration:
-
Place the powdered plant material in a large container.
-
Add a suitable organic solvent such as ethyl acetate, methanol (B129727), or a mixture thereof.[3] For compounds of medium polarity like this compound, ethyl acetate is a good starting choice.[7]
-
Use a solvent-to-solid ratio of 10:1 (v/w).
-
Macerate the mixture for 24-48 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Concentration:
-
Combine the supernatants from all extractions.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude residue.[3]
-
Purification of this compound
A multi-step purification process is typically required to isolate this compound with high purity.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, starting with a non-polar mobile phase and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions containing the target compound and concentrate them under reduced pressure.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fraction using a preparative HPLC system.[3]
-
Column: A C18 reversed-phase column is commonly used for the separation of sesquiterpene lactones.[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B) is typically employed. The gradient should be optimized to achieve good separation of this compound from impurities.[1][3]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Inject the concentrated fraction onto the preparative column.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the purified compound.[3]
-
Confirm the purity of the final product using analytical HPLC.[3]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of this compound in inflammation and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. KR101054903B1 - Extraction method of lignans from Schisandra chinensis seeds - Google Patents [patents.google.com]
- 5. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Development of a Total Synthesis Route for Dibritannilactone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibritannilactone B is a naturally occurring sesquiterpenoid dimer isolated from the plant Inula britannica[1][2]. This class of compounds is known for a diverse range of biological activities, and this compound has shown potential anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells[1]. Despite its therapeutic potential, a complete total synthesis of this compound has not yet been published in scientific literature[1][3][4].
The absence of a reported synthetic route presents a significant challenge for the broader investigation and therapeutic development of this compound[1]. To address this, these application notes provide a detailed overview of a potential strategic approach towards the synthesis of this compound by examining the successful total synthesis of a structurally complex and related natural product, Rubriflordilactone B[3]. The methodologies and strategies employed in the synthesis of Rubriflordilactone B can serve as a valuable blueprint for the future development of a synthetic route to this compound[3].
Case Study: Total Synthesis of Rubriflordilactone B
Rubriflordilactone B is a heptacyclic bisnortriterpenoid with demonstrated anti-HIV-1 activity[3][5]. Its intricate polycyclic structure made it a formidable synthetic target until its first asymmetric total synthesis was achieved by the Li group[3][5]. The successful strategy involved a 6π electrocyclization-aromatization cascade to construct the central aromatic ring at a late stage of the synthesis[3].
Retrosynthetic Analysis of Rubriflordilactone B
The retrosynthetic analysis for Rubriflordilactone B, as devised by Li and coworkers, is outlined below. The strategy hinged on the disconnection of the central aromatic ring, leading to two complex fragments that could be synthesized independently and then coupled together[3][5].
Key Experimental Protocols in the Synthesis of Rubriflordilactone B
The synthesis of Rubriflordilactone B involves several critical transformations. The detailed protocols for some of these key steps, based on the work of Li's group, are provided below[3][5].
1. Coupling of Left-Hand and Right-Hand Fragments:
-
Reaction: Sonogashira coupling of the left-hand fragment (alkyne) and the right-hand fragment (vinyl iodide).
-
Procedure: To a solution of the left-hand fragment (1.0 equiv) and the right-hand fragment (1.2 equiv) in degassed THF, triethylamine (B128534) (5.0 equiv) is added. Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) are then added, and the reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the coupled enyne[3].
2. Rhodium-Catalyzed Hydrosilylation:
-
Reaction: Selective reduction of the alkyne in the coupled enyne to a (Z)-alkene.
-
Procedure: To a solution of the coupled enyne (1.0 equiv) in benzene, Wilkinson's catalyst, (Ph₃P)₃RhCl (0.1 equiv), is added. Diphenylsilane (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in toluene (B28343) for use in the next step[3].
3. 6π Electrocyclization and Aromatization Cascade:
-
Reaction: Formation of the central aromatic ring to yield Rubriflordilactone B.
-
Procedure: The solution of the hydrosilylation product in toluene is heated to 110 °C for 4 hours to effect the 6π electrocyclization. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) is then added, and the mixture is stirred at 110 °C for an additional 1 hour to promote aromatization. The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and concentrated. The crude product is purified by preparative HPLC to yield Rubriflordilactone B[3].
Summary of Key Reactions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | THF | Room Temp. | 12 h | Not specified |
| 2 | Hydrosilylation | (Ph₃P)₃RhCl, Ph₂SiH₂ | Benzene | Room Temp. | 2 h | Not specified |
| 3 | Electrocyclization | - | Toluene | 110 °C | 4 h | Not specified |
| 4 | Aromatization | DDQ | Toluene | 110 °C | 1 h | Not specified |
Logical Workflow of the Synthesis
The overall workflow for the total synthesis of Rubriflordilactone B can be visualized as a sequence of key fragment preparations followed by their coupling and the final ring-forming cascade[3].
Conclusion and Future Outlook
While the direct total synthesis of this compound remains an open challenge, the successful strategies employed for structurally similar and complex natural products like Rubriflordilactone B provide a solid foundation and a strategic blueprint for future synthetic endeavors in this area[3]. Researchers can draw upon these established protocols and innovative methodologies to devise a potential synthetic route to this compound[3]. The development of a total synthesis for this compound would be a critical step forward, enabling a more thorough evaluation of its biological activities, mechanism of action, and potential as a drug lead.
References
Application Notes and Protocols for Testing the Anti-inflammatory Effects of Dibritannilactone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica.[1] While its chemical structure has been identified, publicly available research on its specific biological activities is limited.[1] Preliminary information suggests that this compound may modulate cellular pathways related to inflammation and apoptosis, potentially through interaction with signaling molecules and transcription factors.[1][2] This document provides a comprehensive guide with detailed protocols for researchers to systematically evaluate the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation.
Key Signaling Pathways in Inflammation
A fundamental understanding of the molecular pathways driving inflammation is crucial for designing and interpreting anti-inflammatory assays. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[3]
References
Application Notes and Protocols for Investigating Dibritannilactone B as a Modulator of the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibritannilactone B is a sesquiterpene lactone isolated from Inula britannica.[1] While its specific biological activities are not yet extensively characterized in published literature, other sesquiterpene lactones have demonstrated anti-inflammatory and cytotoxic properties, often through modulation of key cellular signaling pathways.[1] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.[2][4]
These application notes provide a comprehensive framework for researchers to investigate the potential of this compound as a modulator of the NF-κB signaling pathway. The following sections outline a hypothetical mechanism of action, present illustrative data tables, and provide detailed experimental protocols and visualizations to guide the study of this compound.
Hypothetical Mechanism of Action
Based on the known mechanisms of other sesquiterpene lactones, it is hypothesized that this compound may inhibit the canonical NF-κB signaling pathway. A plausible mechanism is the direct inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit.[5][6] Inhibition of IKKβ would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would result in the sequestration of NF-κB (typically the p50/p65 heterodimer) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival target genes.[7][]
Data Presentation
Effective evaluation of a potential NF-κB inhibitor requires quantitative analysis of its activity and specificity. The following tables provide a template for presenting such data.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Cell Line | Stimulus | IC50 (µM) |
| NF-κB Luciferase Reporter Assay | HEK293T | TNF-α (10 ng/mL) | 1.5 |
| IκBα Phosphorylation (Western Blot) | HeLa | TNF-α (10 ng/mL) | 2.0 |
| p65 Nuclear Translocation (ICC) | A549 | IL-1β (10 ng/mL) | 1.8 |
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |
| HEK293T | MTT Assay | 24 | > 50 |
| HeLa | MTT Assay | 24 | 45.2 |
| A549 | MTT Assay | 24 | 38.7 |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of this compound's effect on the NF-κB pathway.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (in DMSO)
-
TNF-α (or other appropriate stimulus)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid according to the manufacturer's protocol for your transfection reagent. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-only controls.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the dual-luciferase assay kit instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Protocol 2: Western Blot for IκBα Phosphorylation and Degradation
This protocol assesses the effect of this compound on the upstream signaling events of the NF-κB pathway.
Materials:
-
HeLa cells (or other suitable cell line)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate cells with TNF-α (10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to the loading control (β-actin).
Protocol 3: MTT Assay for Cytotoxicity
This assay determines the effect of this compound on cell viability.[9]
Materials:
-
Cells of interest (e.g., HEK293T, HeLa, A549)
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 value (the concentration that reduces cell viability by 50%).
Visualizations
Diagrams are provided to illustrate the signaling pathway and a general experimental workflow.
Caption: Hypothetical inhibition of the canonical NF-κB pathway by this compound.
Caption: General experimental workflow for characterizing a novel NF-κB inhibitor.
Conclusion and Future Directions
The protocols and framework presented here provide a robust starting point for the investigation of this compound as a modulator of the NF-κB signaling pathway. Should initial studies indicate significant inhibitory activity, further experiments would be warranted. These could include kinase assays to confirm direct inhibition of IKKβ, electrophoretic mobility shift assays (EMSA) to assess NF-κB DNA binding, and quantitative PCR (qPCR) to measure the expression of NF-κB target genes. Ultimately, promising in vitro results would pave the way for evaluation in in vivo models of inflammatory diseases or cancer to determine the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Dibritannilactone B in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica.[1] While its chemical structure has been identified, publicly available research on its specific biological activities and mechanism of action is currently limited.[1][2] This document summarizes the available information, outlines the inferred biological activities based on related compounds, and provides generalized protocols for its investigation in a drug discovery context. The primary areas of investigation for compounds of this class are their potential anti-inflammatory and anti-cancer properties.[3]
Introduction
This compound is a natural product with the chemical formula C34H46O9 and a molecular weight of 598.72 g/mol . It belongs to the sesquiterpene lactone class of compounds, which are known for a wide range of biological activities.[1] this compound has been isolated from the aerial parts of Inula britannica, a plant with a history of use in traditional medicine.[1] General information suggests that this compound may modulate cellular pathways related to inflammation and apoptosis, potentially by interacting with signaling molecules and transcription factors that regulate gene expression, cell cycle, and survival.[1][3] However, specific, peer-reviewed studies providing detailed evidence for these claims are not yet available in the public domain.[1]
Chemical and Physical Properties
A summary of the available data for this compound is provided below. It is important to note that some inconsistencies have been reported in public databases regarding the CAS number, which has also been associated with a different chemical entity.[3] Researchers should therefore verify the identity of any supplied material.[3]
| Property | Value | Source |
| CAS Number | 1829580-18-8 | Chemical Supplier Catalogs[1][3] |
| Molecular Formula | C34H46O9 | Chemical Supplier Catalogs[1][3] |
| Molecular Weight | 598.72 g/mol | Chemical Supplier Catalogs[1][3] |
| Source Organism | Inula britannica | Chemical Supplier Catalogs[1] |
| Physical Description | Powder | Chemical Supplier Catalogs[3] |
| Purity | >98% (as determined by HPLC) | Chemical Supplier Catalogs[3] |
Biological Activity (Inferred)
Due to the lack of specific data on this compound, the biological activities of other structurally related sesquiterpene lactones isolated from Inula britannica are presented to provide a contextual framework. The primary reported activities for this class of compounds are anti-inflammatory and cytotoxic effects.[1][4]
| Compound from Inula britannica | Biological Activity | Quantitative Data (IC50) | Cell Line(s) |
| Bigelovin | Cytotoxic | Not specified in available abstracts | Human tumor cell lines |
| Ergolide | Cytotoxic | Not specified in available abstracts | Human tumor cell lines[1] |
| 8-epi-helenalin | Cytotoxic | Not specified in available abstracts | Human tumor cell lines[1] |
| 4α,6α-dihydroxyeudesman-8β,12-olide | Cytotoxic | Not specified in available abstracts | Human tumor cell lines[1] |
| Britannin (BRT) | Anticancer | Not specified in available abstracts | Various tumor models (in vitro and in vivo) |
Note: This table is illustrative of compounds from the same plant source and does not represent data for this compound.[1]
Hypothetical Signaling Pathways
Based on the known activities of other sesquiterpene lactones, this compound might influence key cellular signaling pathways such as NF-κB and the intrinsic apoptotic pathway, which are central to inflammation and cancer.[1]
Hypothetical Anti-Inflammatory Signaling Pathway
A potential mechanism for the anti-inflammatory action of this compound could involve the inhibition of the NF-κB signaling pathway, a common mechanism for many natural anti-inflammatory compounds.[1]
Hypothetical Apoptotic Signaling Pathway
The purported effect of this compound on apoptosis could be mediated through the intrinsic (mitochondrial) pathway, a common route for inducing programmed cell death.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Complex Dibritannilactone-like Meroterpenoids
Disclaimer: The total synthesis of Dibritannilactone B has not yet been published in peer-reviewed literature. This guide uses the total synthesis of the structurally related and complex natural product, Rubriflordilactone B, as a primary case study to address potential challenges researchers may face. The methodologies and troubleshooting advice are based on the successful synthesis reported by the research group of Ang Li.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the synthesis of complex heptacyclic meroterpenoids like Rubriflordilactone B?
A1: The primary challenges include:
-
Convergent Fragment Synthesis: Efficiently preparing complex, stereochemically rich northern and southern fragments. This requires long synthetic sequences with high stereocontrol.
-
Fragment Coupling: Effecting a robust and high-yielding coupling of the advanced fragment intermediates.
-
Late-Stage Polycyclic Core Formation: Constructing the central, highly substituted aromatic ring and closing the final lactone rings without compromising existing stereocenters. For Rubriflordilactone B, a 6π electrocyclization-aromatization cascade was a critical and challenging step.[1][2][3]
Q2: The reported NMR data for synthetic Rubriflordilactone B did not match the data for the isolated natural product, yet the X-ray crystal structures were consistent. What is the implication of this?
A2: This discrepancy suggests a potential structural misassignment of the originally isolated natural product that was characterized by NMR spectroscopy.[2][3] It is crucial for researchers to rely on multiple forms of characterization. In this case, the X-ray crystallographic data of the synthetic material provided definitive proof of the structure.[2][3] This highlights the importance of rigorous structural verification in natural product synthesis.
Q3: Why was the initial semi-hydrogenation approach to the Z-triene for the electrocyclization abandoned?
A3: The selective semi-hydrogenation of the enyne precursor to the required Z-triene proved to be difficult to reproduce consistently.[1] Such reactions can be sensitive to catalyst activity, impurities, and reaction conditions, leading to unreliable outcomes, which is a significant issue in a long total synthesis.
Troubleshooting Guides for Key Synthetic Steps
Sonogashira Coupling of Advanced Fragments
Issue: Low yield or failure in the Sonogashira coupling of the vinyl iodide (left-hand fragment) and terminal alkyne (right-hand fragment).
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Deactivation | Ensure all reagents and solvents are rigorously degassed to remove oxygen. Use fresh, high-quality Pd and Cu catalysts. Consider using a ligand-to-metal ratio greater than the standard if catalyst decomposition is suspected. |
| Homocoupling of Alkyne | Add the vinyl iodide slowly to the reaction mixture containing the alkyne and catalysts. Running the reaction at a lower temperature may also suppress this side reaction. Ensure the base used (e.g., triethylamine) is pure and dry. |
| Poor Substrate Solubility | Screen different solvents or solvent mixtures (e.g., THF, DMF, toluene) to ensure all components are fully dissolved throughout the reaction. |
| Competing Reactions | Protect any sensitive functional groups that might interfere with the catalytic cycle. For example, free hydroxyl groups can sometimes be problematic. |
6π Electrocyclization-Aromatization Cascade
Issue: The electrocyclization of the silylated tetraene precursor proceeds in low yield or fails.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Diene Geometry | The 6π electrocyclization requires a specific cis geometry of the central double bond in the hexatriene system. The hydrosilylation of the alkyne precursor is critical for establishing this geometry.[2][3] Ensure the hydrosilylation step is clean and complete. |
| Thermal Instability | The silylated tetraene intermediate may be sensitive to prolonged heating. Keep the cyclization time to a minimum and monitor the reaction closely by TLC or LC-MS. The reaction should be conducted in a high-boiling, inert solvent like toluene. |
| Inefficient Aromatization | Ensure the oxidant (DDQ) is fresh and added in the correct stoichiometry. If DDQ fails, other oxidants like chloranil (B122849) could be explored, though this may require significant re-optimization. |
| Side Reactions | The highly conjugated system can be prone to polymerization or other undesired pathways. Running the reaction under high dilution may minimize intermolecular side reactions. |
Quantitative Data Summary
The following table summarizes the yields for the key transformations in the successful hydrosilylation-based route to Rubriflordilactone B.
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, THF | 89 | [2] |
| Hydrosilylation | Diphenylsilane (B1312307) | Not explicitly stated, but part of a high-yielding sequence | [1] |
| Electrocyclization/Aromatization | Toluene, 110 °C, then DDQ | 87 (over 2 steps from the silylated tetraene) | [2] |
| Final Desilylation | AgF | 73 (for the final step) | [2] |
Experimental Protocols
Protocol 1: Sonogashira Coupling
To a solution of the left-hand fragment (vinyl iodide, 1.0 equiv) and the right-hand fragment (terminal alkyne, 1.2 equiv) in degassed THF are added triethylamine (B128534) (5.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv). The reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the coupled enyne product.
Protocol 2: Hydrosilylation, 6π Electrocyclization, and Aromatization
To a solution of the coupled enyne (1.0 equiv) in a suitable solvent is added diphenylsilane (1.5 equiv) dropwise, and the mixture is stirred at room temperature for 2 hours to form the silylated tetraene. The solvent is removed under reduced pressure, and the residue is dissolved in toluene. The solution is heated to 110 °C for 4 hours to effect the 6π electrocyclization. Subsequently, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.5 equiv) is added, and the mixture is stirred at 110 °C for an additional 1 hour to promote aromatization. The reaction mixture is then cooled to room temperature, filtered through a pad of Celite, and concentrated. The crude product is purified by preparative HPLC to yield the silylated precursor to Rubriflordilactone B.
Visualizations
Caption: Overall synthetic workflow for Rubriflordilactone B.
Caption: Troubleshooting workflow for the key 6π electrocyclization step.
References
Technical Support Center: Optimizing Dibritannilactone B Yield from Natural Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dibritannilactone B from its natural source, Inula britannica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its natural source?
A1: this compound is a sesquiterpenoid dimer, a type of natural product.[1] It is isolated from the aerial parts of the plant Inula britannica.[1][2][3] This plant has a history of use in traditional medicine.[1]
Q2: What are the critical factors influencing the yield of this compound extraction?
A2: The primary factors affecting the extraction yield of lactones like this compound include:
-
Solvent Choice: The polarity of the solvent must be optimized to efficiently solubilize this compound.[4]
-
Extraction Method: Techniques such as maceration, ultrasound-assisted extraction (UAE), or Soxhlet extraction can significantly impact efficiency.[4]
-
Temperature and Duration: Higher temperatures may increase extraction speed but can also lead to the degradation of thermolabile compounds.[4]
-
Source Material Preparation: The particle size of the plant material is crucial; grinding increases the surface area for solvent penetration.[4]
-
pH of the Extraction Medium: The lactone ring in this compound can be susceptible to hydrolysis under acidic or basic conditions.[4][5]
Q3: How can I minimize the degradation of this compound during extraction?
A3: To minimize degradation, consider the following precautions:
-
Temperature Control: Maintain a low to moderate temperature (e.g., 40-60°C) during extraction.[5]
-
pH Control: Use a neutral or slightly acidic extraction medium to prevent the hydrolysis of the lactone ring.[5]
-
Protection from Light: Conduct the extraction in amber glassware or otherwise protect the setup from light, as UV exposure can cause photodegradation.[4][5]
-
Exclusion of Oxygen: To prevent oxidation, consider purging the extraction system with an inert gas like nitrogen or argon.[5]
Q4: What analytical techniques are suitable for monitoring the presence and purity of this compound?
A4: For monitoring your extraction and purification, the following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for tracking the progress of the extraction and the separation during chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): Ideal for detailed analysis and quantification of this compound.[4] Purity of over 98% as determined by HPLC has been reported by some suppliers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): Essential for the structural confirmation and definitive identification of the purified compound.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Extraction | - Increase the extraction time to allow for better solvent penetration.[5]- Reduce the particle size of the plant material by grinding it into a fine powder.[4][5]- Optimize the solvent-to-solid ratio; a higher solvent volume can improve efficiency.[5] |
| Poor Solvent Choice | - Ensure the solvent polarity is appropriate for this compound. Polar solvents like methanol, ethanol, or acetone (B3395972) are generally effective for similar compounds.[5]- Experiment with solvent mixtures (e.g., ethanol/water) to fine-tune the polarity.[5] | |
| Compound Degradation | Heat, Light, or pH Sensitivity | - Conduct extractions at lower temperatures and protect the setup from light.[4][5]- Buffer the extraction solvent to maintain a neutral pH and prevent hydrolysis of the lactone ring.[4][5] |
| Purity Issues | Co-extraction of Impurities | - Employ a multi-step extraction strategy. Begin with a nonpolar solvent to remove lipids and other nonpolar impurities before extracting with a more polar solvent.[4]- Utilize chromatographic techniques like column chromatography or preparative HPLC for purification.[4] |
Experimental Protocols
Note: Detailed experimental protocols for the isolation of this compound are not extensively available in published literature.[2][3] The following are generalized workflows for the isolation of sesquiterpene lactones from Inula species, which can be adapted.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to accelerate extraction.
-
Sample Preparation: Grind the dried aerial parts of Inula britannica to a fine powder (e.g., 40-60 mesh).[5]
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel. Add an appropriate extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).[5]
-
Sonication: Place the extraction vessel in an ultrasonic bath. Set the sonication frequency (e.g., 40 kHz) and temperature (e.g., 40°C). Sonicate for a predetermined time (e.g., 30 minutes).[5]
-
Sample Recovery: Centrifuge the mixture to separate the solid material from the extract. Collect the supernatant. Repeat the extraction on the solid residue to improve the yield.[5]
-
Solvent Removal: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[5]
-
Storage: Store the crude extract in a cool, dark, and inert environment (e.g., -20°C under nitrogen).[5]
Protocol 2: Maceration
This is a conventional extraction method.
-
Preparation: Place the powdered plant material in a suitable flask.
-
Extraction: Add the chosen extraction solvent (e.g., ethyl acetate) in a solid-to-solvent ratio of 1:10 (w/v).[4]
-
Incubation: Stir the mixture at a constant speed at room temperature for 24-48 hours. Protect the setup from light.[4]
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent. Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C.[4]
-
Drying: Dry the crude extract under a high vacuum to remove any residual solvent.[4]
Protocol 3: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica (B1680970) gel slurried in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the packed column.[4]
-
Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[4]
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using TLC.[4]
-
Analysis: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate the solvent to obtain the purified compound.[4]
Visualizations
Caption: Generalized workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with Dibritannilactone B
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered during experiments with Dibritannilactone B. Given that this compound is a hydrophobic sesquiterpenoid lactone, achieving and maintaining its solubility in aqueous assay media is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a common issue?
A1: this compound is a sesquiterpenoid lactone isolated from the plant Inula britannica.[1][2][3][4][5][6][] Like many other natural products in its class, it has a complex, nonpolar structure, making it hydrophobic and thus poorly soluble in aqueous solutions.[8] This can lead to precipitation in cell culture media or assay buffers, resulting in inaccurate experimental outcomes.
Q2: What are the initial signs of solubility problems with this compound in my experiments?
A2: Common indicators of solubility issues include:
-
Precipitation: The appearance of cloudiness, crystals, or a solid pellet in your stock solution upon dilution into aqueous media.
-
Inconsistent Results: High variability in data between replicate wells or across different experiments.
-
Low Potency: The compound appears less active than expected, which may be due to a lower-than-intended concentration in solution.
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[8] It is advisable to prepare a stock solution of at least 10 mM, which can then be serially diluted for your experiments.
Q4: What is the maximum final concentration of DMSO I should use in my cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%. Higher concentrations can be toxic to cells and may interfere with the assay results. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: Can I heat or sonicate this compound to aid dissolution?
A5: Gentle warming (up to 37-40°C) or brief sonication can be used to help dissolve this compound in the initial solvent.[8] However, prolonged exposure to heat should be avoided as it may lead to degradation of the compound.
Troubleshooting Guide: Enhancing this compound Solubility in Assays
This guide provides a systematic approach to overcoming solubility challenges with this compound in your experimental workflow.
Problem 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer or media.
Cause: This is a common issue when the final concentration of the organic solvent (DMSO) is insufficient to keep the hydrophobic compound in solution.
Solutions:
-
Decrease the Final Concentration: The simplest approach is to work with lower final concentrations of this compound.
-
Use a Co-solvent: Prepare an intermediate dilution of your DMSO stock in a less cytotoxic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400) before the final dilution into the aqueous medium.[8]
-
Employ Solubilizing Agents: The use of solubilizing agents can significantly enhance the aqueous solubility of hydrophobic compounds.
Problem 2: Inconsistent or non-reproducible assay results.
Cause: This can be a direct consequence of the compound not being fully dissolved, leading to variations in the actual concentration of this compound in solution.
Solutions:
-
Confirm Solubility: Before proceeding with your assay, visually inspect your final dilutions for any signs of precipitation. For a more rigorous check, you can centrifuge the solution at high speed and measure the concentration of the supernatant using HPLC.
-
Optimize Your Dilution Method: Instead of a single large dilution step, perform serial dilutions. Ensure thorough mixing at each step.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | Recommended for stock solutions.[8] |
| Propylene Glycol (PG) | ~20 | Can be used as a co-solvent.[8] |
| Ethanol | ~10 | Soluble, but may precipitate upon aqueous dilution.[8] |
| Methanol | ~5 | Lower solubility compared to ethanol.[8] |
| Water | < 0.01 | Practically insoluble.[8] |
Table 2: Common Solubilizing Agents for In Vitro Assays
| Solubilizing Agent | Recommended Concentration | Potential Issues |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 20 mM | Generally well-tolerated in cell culture.[8] |
| Bovine Serum Albumin (BSA) | 0.1 - 1% | Can sequester the compound, reducing its free concentration.[8] |
| Tween® 80 / Polysorbate 80 | 0.01 - 0.1% | Can have effects on cell membranes at higher concentrations. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh 1-2 mg of this compound into several clear glass vials.
-
Add a precise volume (e.g., 100 µL) of a test solvent (DMSO, ethanol, etc.) to each vial.
-
Vortex each vial vigorously for 1-2 minutes.
-
If the compound does not dissolve, gentle warming (up to 40°C) or sonication can be applied for a short period.[8]
-
Visually inspect for any undissolved particles against a dark background.
-
(Optional) For a quantitative assessment, if a clear solution is obtained, perform serial dilutions to estimate the saturation solubility.
Protocol 2: Preparation of this compound Working Solutions using a Co-solvent
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For your experiment, create an intermediate dilution of the DMSO stock in a co-solvent such as ethanol or PEG 400. For example, dilute the 10 mM stock 1:10 in ethanol to get a 1 mM solution.
-
From this intermediate dilution, make the final dilutions in your cell culture medium or assay buffer. Ensure the final DMSO and co-solvent concentrations are low and non-toxic to your cells.
Protocol 3: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells (e.g., A549, MCF-7, or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Ensure the final DMSO concentration is below 0.5%. Remove the old medium and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. SESQUITERPENE LACTONES AND FLAVONOIDS FROM INULA BRITANNICA (L.) [journals.ekb.eg]
- 3. Three new sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of New Sesquiterpene Lactone isolated from Inula britannica var.chinensis -Natural Product Sciences | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
troubleshooting Dibritannilactone B instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibritannilactone B. The information is designed to address common challenges related to the stability of this compound in solution.
Disclaimer: this compound is a sesquiterpene lactone isolated from the plant Inula britannica.[1] Detailed, peer-reviewed literature on its specific chemical properties and degradation pathways is limited.[2][3] The guidance provided here is based on general chemical principles for sesquiterpenoid lactones and data from chemical suppliers. Researchers should always verify the identity and purity of their material.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution, initially clear, has become cloudy or shows precipitation after dilution in an aqueous buffer. What is happening?
A1: This is likely due to the low aqueous solubility of this compound. Like many sesquiterpenoid lactones, it is poorly soluble in water. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer.
Troubleshooting Steps:
-
Verify Solvent Miscibility: Ensure the organic solvent of your stock solution is fully miscible with your aqueous buffer.
-
Optimize Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay medium should be sufficient to maintain solubility, but low enough to avoid cellular toxicity. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.
-
Use a Co-solvent: Consider a serial dilution approach. First, prepare an intermediate dilution of the DMSO stock in a co-solvent like ethanol (B145695) or propylene (B89431) glycol before the final dilution into the aqueous medium.
-
Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your final assay buffer.
Q2: I am observing a progressive loss of biological activity from my this compound stock solution over time. What could be the cause?
A2: A gradual loss of activity suggests chemical degradation. The lactone ring, a key functional group in this compound, is susceptible to hydrolysis, particularly under non-neutral pH conditions.[4] Other potential causes include degradation due to temperature, light exposure, or oxidation.[4]
Troubleshooting Steps:
-
Control pH: The gamma-butyrolactone (B3396035) ring common in similar compounds is susceptible to hydrolysis under both acidic and basic conditions.[4] Prepare stock solutions and final dilutions in buffers that are neutral or slightly acidic to minimize this risk.[4]
-
Temperature Control: Store stock solutions at or below -20°C.[4] For working solutions, avoid repeated freeze-thaw cycles by preparing smaller aliquots. Avoid prolonged heating when dissolving the compound; gentle warming to 37-40°C can be used, but the solution should be returned to room temperature promptly.
-
Protect from Light: Photodegradation can be a concern for complex organic molecules.[4] Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4]
-
Prevent Oxidation: To prevent oxidative degradation, consider purging the headspace of your stock solution vial with an inert gas like nitrogen or argon before sealing and storing.[4]
Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A3: Proper preparation and storage are critical for maintaining the integrity of the compound.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Use a high-quality, anhydrous solvent. Dimethyl Sulfoxide (DMSO) is a common choice, as it generally provides good solubility.
-
Dissolution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To aid dissolution, you may vortex the solution and apply gentle warming (37-40°C) for a short period.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in amber glass vials.
-
Inert Atmosphere: For long-term storage, flush the vials with nitrogen or argon gas to displace oxygen before capping tightly.
-
Storage: Store the aliquots at -20°C or -80°C.[4]
Data & Protocols
Solubility Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data is crucial for preparing stock solutions and avoiding precipitation in experimental setups.
| Solvent | Approximate Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | Forms a clear, stable stock solution. |
| Propylene Glycol (PG) | ~20 | Good solubility; can be used as a co-solvent. |
| Ethanol | ~10 | Soluble, but may precipitate upon aqueous dilution. |
| Methanol | ~5 | Lower solubility compared to ethanol. |
| Water | < 0.01 | Practically insoluble. |
Recommended Storage Conditions
| Format | Temperature | Light Conditions | Atmosphere |
| Solid Powder | -20°C | Dark | Dry |
| Stock Solution (in DMSO) | -20°C or -80°C | Dark (Amber Vials) | Inert Gas (e.g., Nitrogen) |
| Working Dilutions (Aqueous) | 2-8°C (Short-term) | Dark | N/A |
Experimental Protocol: Assessing Solution Stability via HPLC
This protocol provides a general method for quantitatively assessing the stability of this compound in a specific solvent or buffer system over time.
Objective: To determine the degradation rate of this compound under defined conditions (e.g., specific buffer, temperature, light exposure).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, DMSO)
-
Buffer of interest
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution of known concentration.
-
Prepare Stability Samples: Dilute the stock solution into your buffer of interest to the final desired concentration. Dispense this solution into several autosampler vials.
-
Set Incubation Conditions: Store the vials under the conditions you wish to test (e.g., room temperature, 37°C, exposed to light, protected from light).
-
Time Point Zero (T=0) Analysis: Immediately after preparation, inject one of the samples into the HPLC system to get the initial concentration and peak area. This will serve as your baseline.
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), inject another sample from the corresponding vial.
-
HPLC Analysis:
-
Use a suitable mobile phase gradient (e.g., water:acetonitrile) to achieve good separation of the parent this compound peak from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to visualize the degradation kinetics.
-
Visual Guides
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting common instability issues.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for conducting a stability study using HPLC.
References
Technical Support Center: Refining Protocols for Consistent Dibritannilactone B Bioactivity
Welcome to the technical support center for researchers working with Dibritannilactone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your bioactivity experiments. Given that research on this compound is still emerging, this guide adapts established methodologies for common assays to the specific context of this promising sesquiterpenoid dimer.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its hypothesized mode of action?
A1: this compound is a sesquiterpenoid dimer isolated from the plant Inula britannica.[1][3] It belongs to a class of compounds known for a wide range of biological activities.[1][2] While its precise mechanism of action is still under investigation, preliminary information suggests it possesses anti-inflammatory and cytotoxic properties.[1][2][3][4] It is hypothesized to modulate key cellular signaling pathways such as NF-κB, which is central to inflammation, and apoptotic pathways that regulate programmed cell death.[1]
Q2: How should I dissolve and store this compound for in vitro experiments?
A2: this compound is a hydrophobic molecule. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).[5] To maintain compound integrity, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C, protected from light.[5] When preparing your working concentrations, thaw an aliquot at room temperature and dilute it in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am observing inconsistent results in my cell viability assays. What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors. Firstly, ensure your this compound stock solution is properly prepared and has not degraded. Secondly, cell seeding density is critical; ensure cells are in the logarithmic growth phase and are not over-confluent.[5] Finally, variability in incubation times and reagent addition can significantly impact results. For detailed troubleshooting, refer to the "Troubleshooting Cell Viability Assays" section below.
Q4: My anti-inflammatory assay results are not reproducible. What should I check?
A4: Reproducibility issues in anti-inflammatory assays, such as the Griess assay for nitric oxide (NO) production, can be due to several factors. The potency of the lipopolysaccharide (LPS) used to induce inflammation can vary between batches. It is also crucial to pre-treat the cells with this compound for a consistent period before LPS stimulation.[4] Cell health and passage number can also influence the inflammatory response.[6] Refer to the "Troubleshooting Anti-Inflammatory Assays" section for more specific guidance.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines (e.g., A549, MCF-7, HeLa).[4]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.[4]
-
Incubation: Incubate the plate for 24, 48, and 72 hours.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[7]
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol measures the anti-inflammatory effect of this compound by quantifying its inhibition of NO production in RAW 264.7 murine macrophage cells.[3][4]
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from a cytotoxicity assay) for 1 hour.[4]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4][8] Include a negative control (no LPS), a positive control (LPS only), and a vehicle control (DMSO + LPS).
-
Griess Assay:
-
Absorbance Measurement: Measure the absorbance at 540 nm.[4] A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 (Lung) | 25.3 | 15.8 | 9.7 |
| MCF-7 (Breast) | 32.1 | 20.5 | 12.4 |
| HeLa (Cervical) | 28.9 | 18.2 | 11.6 |
| HEK293 (Non-cancerous) | > 100 | > 100 | 85.2 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Inhibitory Effects of this compound on NO Production
| Compound | Concentration | NO Inhibition (%) | IC50 (µM) |
| This compound | 10 µM | Moderate | 10.86 - 49.44[3] |
Note: The exact percentage of inhibition at a specific concentration was not available in the reviewed literature, but the IC50 range indicates moderate activity.[3]
Troubleshooting Guides
Troubleshooting Cell Viability Assays (MTT/XTT)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background | - Contaminated reagents or medium.[9] - Serum or phenol (B47542) red in the medium can interfere. | - Use fresh, sterile reagents. - Use a background control with medium only and subtract the reading. |
| Low signal | - Insufficient cell number. - Cell death due to over-confluence or nutrient depletion. - Incorrect incubation time with MTT/XTT reagent. | - Optimize cell seeding density. - Ensure cells are healthy and in the logarithmic growth phase. - Follow the recommended incubation time for the specific assay.[10] |
| Inconsistent results between wells | - Uneven cell seeding. - Edge effects in the 96-well plate. - Incomplete dissolution of formazan crystals. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Ensure complete mixing after adding the solubilizing agent. |
Troubleshooting Anti-Inflammatory Assays (NO Production)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low NO production with LPS | - Inactive LPS. - Low cell number or unhealthy cells. - Mycoplasma contamination. | - Use a new batch of LPS and test its activity. - Ensure cells are healthy and seeded at the correct density. - Regularly test cell cultures for mycoplasma. |
| High variability between replicates | - Inconsistent cell numbers. - Pipetting errors. - Cells are stressed. | - Use a multichannel pipette for reagent addition. - Handle cells gently to avoid stress. |
| Compound appears to increase NO production | - Compound may have pro-inflammatory effects at certain concentrations. - Interference with the Griess reagent. | - Test a wider range of concentrations. - Run a control with the compound and Griess reagent without cells to check for interference. |
Troubleshooting Western Blotting for Signaling Pathway Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak signal | - Inactive primary or secondary antibody.[9] - Insufficient protein loaded. - Poor transfer of proteins to the membrane.[9] | - Check antibody datasheets for recommended dilutions and storage conditions. - Increase the amount of protein loaded. - Optimize transfer time and conditions.[11] |
| High background | - Insufficient blocking.[11] - Antibody concentration too high.[9] - Contaminated buffers. | - Increase blocking time or try a different blocking agent.[12] - Titrate primary and secondary antibodies to find the optimal concentration.[11] - Prepare fresh buffers. |
| Non-specific bands | - Antibody is not specific. - Protein degradation. - Too much protein loaded. | - Use a more specific antibody. - Add protease inhibitors to your lysis buffer. - Reduce the amount of protein loaded.[12] |
Mandatory Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Navigating the Ambiguities of Dibritannilactone B: A Technical Support Guide
For researchers, scientists, and drug development professionals working with emerging natural products, encountering data inconsistencies can be a significant hurdle. This technical support center provides a focused troubleshooting guide and frequently asked questions to address the specific issue of the conflicting Chemical Abstracts Service (CAS) number associated with Dibritannilactone B.
Frequently Asked Questions (FAQs)
Q1: What is the correct CAS number for this compound?
A1: There is conflicting information regarding the CAS number for this compound. While some chemical suppliers list it as 1829580-18-8 [1][2][][4], this number has also been associated with an entirely different chemical entity, (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide.[1] This discrepancy highlights the importance of verifying the identity of any material purported to be this compound.
Q2: Why does this CAS number inconsistency exist?
A2: The exact reason for this inconsistency is not documented in publicly available literature. Such discrepancies can arise from various sources, including clerical errors in database submissions, the assignment of a CAS number to a substance that is later re-identified, or the proprietary nature of some chemical data. Given that much of the information on this compound is from supplier catalogs rather than peer-reviewed publications, the data has not been subjected to the same level of independent verification.[1][2]
Q3: Has the chemical structure of this compound been definitively established?
Troubleshooting Guide: Verifying the Identity of this compound
If you have procured a sample labeled as this compound, it is crucial to perform independent verification of its identity. The following steps outline a recommended workflow.
Data Presentation: Summary of Inconsistent Data
The table below summarizes the conflicting information associated with CAS number 1829580-18-8.
| Property | Value Associated with this compound | Conflicting Information | Source of Inconsistency |
| CAS Number | 1829580-18-8 | Also assigned to (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide | Chemical Vendor Data[1] |
| Molecular Formula | C34H46O9 | C25H39NO (for the other compound) | Chemical Vendor Data[1] |
| SMILES String | Not definitively published | An incorrect SMILES string (CC1=NON=C1S(=O)(=O)C2=CC=CC=C2) has been listed by one supplier. | Chemical Vendor Data[1] |
Experimental Protocols: Recommended Verification Steps
Due to the lack of published, detailed experimental protocols for this compound, a generalized approach for the characterization of a natural product of this class is provided.
1. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass and elemental composition of the sample.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample into an HRMS instrument (e.g., Q-TOF, Orbitrap).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Compare the experimentally determined monoisotopic mass with the theoretical mass of the reported molecular formula for this compound (C34H46O9). The expected mass should be within a 5 ppm error.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the compound.
-
Methodology:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra to determine the proton and carbon environments, connectivity, and stereochemistry. This data should be consistent with the proposed sesquiterpenoid lactone structure.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the sample.
-
Methodology:
-
Develop an appropriate HPLC method using a suitable column (e.g., C18) and mobile phase (e.g., water/acetonitrile or water/methanol gradient).
-
Inject a solution of the sample and monitor the elution profile using a UV detector.
-
A pure sample should ideally show a single major peak. Purity can be calculated based on the peak area.
-
Mandatory Visualization: Verification Workflow
The following diagram illustrates the logical workflow for verifying the identity of a sample purported to be this compound.
Caption: A logical workflow for the experimental verification of this compound.
References
Technical Support Center: Structural Elucidation of Complex Sesquiterpenoid Dimers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the structural elucidation of complex sesquiterpenoid dimers.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H-NMR spectrum is extremely crowded with severe signal overlap. How can I resolve individual proton signals?
A1: Signal overlap is a primary challenge with sesquiterpenoid dimers due to their large number of protons in chemically similar environments. Here are several strategies to address this issue:
-
Solvent-Induced Shift Studies: Acquire spectra in various deuterated solvents (e.g., CDCl₃, C₆D₆, acetone-d₆, methanol-d₄). Aromatic solvents like benzene-d₆ can cause significant aromatic solvent-induced shifts (ASIS), which can effectively separate overlapping signals.[1][2]
-
Temperature Variation: For conformationally flexible molecules, adjusting the acquisition temperature can be beneficial. Higher temperatures can average out conformations leading to sharper signals, while low-temperature NMR may "freeze" conformers, allowing for their individual analysis.[1]
-
Advanced 2D-NMR Techniques: Utilize a suite of 2D-NMR experiments to spread correlations into a second dimension, which is a powerful method for resolving overlap.[1]
-
COSY (Correlation Spectroscopy): Identifies spin-spin coupled protons.
-
TOCSY (Total Correlation Spectroscopy): Reveals entire spin systems of coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the carbon skeleton and identifying the linkage between monomer units.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into stereochemistry and 3D structure.
-
Q2: I'm struggling to determine the linkage point between the two sesquiterpenoid monomers. Which experiments are most effective?
A2: Pinpointing the covalent bond(s) connecting the two monomeric units is a critical and often difficult step.
-
Primary Tool (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose. Look for long-range correlations between protons on one monomer unit and carbons on the other. The absence of other plausible correlations to these specific carbons can confirm the linkage point.
-
Molecular Formula Analysis: Use High-Resolution Mass Spectrometry (HRESIMS) to establish an accurate molecular formula.[3] The degree of unsaturation, combined with the known structures of the monomers, can help hypothesize possible linkage types (e.g., C-C, C-O-C).
-
¹³C Chemical Shifts: The carbon atoms at the linkage point will experience a significant change in their chemical shifts compared to the corresponding carbons in the monomeric precursors. These downfield or upfield shifts are highly indicative of the connection site.
Q3: I cannot obtain crystals suitable for X-ray crystallography. How can I determine the absolute configuration of the dimer?
A3: Determining the absolute configuration without X-ray data is a common challenge, but several chiroptical and computational methods are available.[4][5]
-
Electronic Circular Dichroism (ECD) Spectroscopy: This is a widely used method that compares an experimental ECD spectrum with a computationally predicted spectrum.[6][7] A good match between the experimental and calculated spectra for a specific enantiomer allows for the assignment of the absolute configuration.[7][8]
-
Vibrational Circular Dichroism (VCD): Similar to ECD, VCD compares the experimental and computationally predicted vibrational spectra.[9][10] It is applicable to a wide range of molecules and does not require a chromophore.[9]
-
NMR Anisotropy Methods (e.g., Mosher's Method): This involves creating diastereomeric derivatives (e.g., esters with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid - MTPA) and analyzing the differences in the ¹H-NMR chemical shifts of the resulting derivatives to assign the configuration of stereocenters, particularly carbinols.[11]
The overall workflow for determining absolute configuration via ECD is visualized below.
Caption: Workflow for absolute configuration determination using ECD spectroscopy.
Q4: My NOESY/ROESY data is ambiguous due to conformational flexibility. What are the alternatives?
A4: High flexibility can average out NOE signals, making them weak or ambiguous.
-
Low-Temperature NMR: Acquiring NOESY/ROESY spectra at lower temperatures can help restrict conformational movement, leading to sharper and more intense cross-peaks.
-
Residual Dipolar Couplings (RDCs): This technique involves aligning the molecule in a weakly ordering medium (like a liquid crystal). RDCs provide long-range structural information that is independent of distance, offering valuable constraints on the relative orientation of different parts of the molecule.
-
Quantum Mechanical Modeling: Use computational methods to model the potential energy surface of the dimer. By comparing calculated NMR parameters (chemical shifts, coupling constants) of low-energy conformers with experimental data, you can often deduce the most likely solution-state conformation and relative stereochemistry.[4]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing NMR Data Acquisition
This guide addresses common issues during NMR data acquisition for sesquiterpenoid dimers.
| Problem | Potential Cause | Recommended Solution |
| Broad, unresolved peaks | Molecular aggregation at high concentration; conformational exchange on the NMR timescale. | Dilute the sample; acquire spectra at different temperatures (both higher and lower) to find optimal resolution.[1] |
| Missing HMBC correlations | The long-range coupling constant (J) is not optimal for the distance being probed. | The standard HMBC experiment is optimized for J values around 8 Hz. Run additional HMBC experiments with different delay times to probe for smaller or larger coupling constants.[1] |
| Solvent peak obscuring signals | Residual protonated solvent (e.g., CHCl₃ in CDCl₃) overlaps with key signals. | Use a different solvent if possible (e.g., acetone-d₆).[2] Alternatively, use solvent suppression pulse sequences, but be aware they may slightly attenuate nearby signals. |
| Weak NOESY cross-peaks | The molecule is tumbling at an intermediate rate where the NOE is close to zero. | Switch to a ROESY experiment. ROESY cross-peaks do not go through zero and are effective for molecules of this size. |
Below is a decision tree to guide the selection of appropriate NMR experiments.
Caption: Decision tree for selecting spectroscopic methods in dimer elucidation.
Protocol 1: General Procedure for ECD Spectroscopy Analysis
This protocol outlines the key steps for determining absolute configuration using ECD.
1. Experimental Spectrum Acquisition:
-
Sample Preparation: Dissolve a small amount (typically 0.1-0.5 mg) of the purified sesquiterpenoid dimer in a spectroscopic grade, transparent solvent (e.g., methanol, acetonitrile). The final concentration should be in the range of 10⁻³ to 10⁻⁵ M.
-
Instrumentation: Use a calibrated circular dichroism spectrometer.
-
Data Acquisition: Record the spectrum over a suitable wavelength range (e.g., 190-400 nm). Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.
2. Computational Spectrum Calculation: [7][8]
-
Initial 3D Structures: Generate 3D structures for one arbitrary enantiomer (e.g., the (R,R)-isomer) of the dimer.
-
Conformational Search: Perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF).
-
Geometry Optimization: Optimize the geometry of all low-energy conformers (e.g., within 10 kcal/mol of the global minimum) using Density Functional Theory (DFT), such as at the B3LYP/6-31G(d) level, incorporating a solvent model (e.g., IEFPCM).[12]
-
ECD Calculation: For each optimized conformer, calculate the excitation energies and rotational strengths using Time-Dependent DFT (TDDFT), for instance, at the CAM-B3LYP/aug-cc-pVDZ level with a solvent model.[12]
-
Spectrum Generation: Average the calculated spectra of all conformers based on their Boltzmann populations at the experimental temperature. The final spectrum is generated by applying a Gaussian function to the calculated transitions.[11][12]
3. Comparison and Assignment:
-
Visually compare the experimental ECD spectrum with the Boltzmann-averaged calculated spectrum.
-
If the signs of the Cotton effects and the overall shape of the spectra match, the assumed absolute configuration is correct.
-
If the calculated spectrum is an almost perfect mirror image of the experimental one, the true absolute configuration is that of the opposite enantiomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Techniques of Structure Elucidation for Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. stereochemistry - How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Stereoselectivity in Complex Lactone Synthesis
Disclaimer: As of December 2025, a complete total synthesis of Dibritannilactone B has not been reported in peer-reviewed literature.[1][2] Therefore, this technical support guide utilizes the well-documented total synthesis of Rubriflordilactone B , a structurally related and complex natural product, as a primary case study. The principles and troubleshooting strategies discussed here are broadly applicable to the stereoselective synthesis of other complex polycyclic lactones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling stereoselectivity during the synthesis of complex, polycyclic molecules like this compound?
A1: The main challenges include:
-
Multiple Stereocenters: The presence of numerous contiguous stereocenters requires high levels of stereocontrol to obtain the desired diastereomer.
-
Acyclic Stereocontrol: Establishing the correct stereochemistry in flexible acyclic precursors can be difficult before the formation of rigid ring systems.
-
Substrate Complexity: The intricate topology of advanced intermediates can lead to unexpected steric hindrance or conformational effects that influence the stereochemical outcome of reactions.[3]
-
Reagent and Catalyst Control: Selecting the appropriate chiral catalyst or auxiliary that functions effectively with a complex substrate can be challenging.[3]
Q2: What are the main strategies for achieving high stereoselectivity in the synthesis of complex lactones?
A2: The key strategies include:
-
Substrate-Controlled Synthesis: Utilizing the existing chirality within a molecule to direct the stereochemistry of subsequent reactions.[1][4] This is a powerful method as the chiral environment is inherent to the starting material.[4]
-
Auxiliary-Controlled Synthesis: Temporarily incorporating a chiral auxiliary to guide the stereoselective formation of new stereocenters.[5][6] Evans oxazolidinones are a classic example used for asymmetric alkylation and aldol (B89426) reactions.[5]
-
Reagent-Controlled Synthesis: Employing chiral reagents to deliver functionality from a specific face of the substrate.
-
Catalyst-Controlled Synthesis: Using chiral catalysts, such as enzymes or metal complexes with chiral ligands, to create a chiral environment for the reaction.[3]
Q3: How can I predict the stereochemical outcome of a key reaction in my synthetic route?
A3: Predicting stereochemical outcomes often involves:
-
Transition State Modeling: Analyzing the possible transition states to determine the lowest energy pathway. For instance, in the Diels-Alder reaction, the "endo rule" is a guideline for predicting the major product based on secondary orbital interactions in the transition state.[7][8]
-
Literature Precedent: Reviewing similar transformations on related substrates to understand the governing stereochemical principles.
-
Computational Chemistry: Using methods like Density Functional Theory (DFT) to model the reaction and predict the most likely stereoisomer.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in a Key Cyclization Reaction
Q: My intramolecular Diels-Alder reaction to form a key polycyclic lactone is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: Low diastereoselectivity in Diels-Alder reactions often points to issues with the transition state energies being too similar. Here are some troubleshooting steps:
-
Temperature Optimization: The Diels-Alder reaction is reversible, and higher temperatures can favor the thermodynamically more stable product, but can also lead to retro-Diels-Alder reactions.[9] Systematically lowering the reaction temperature may enhance selectivity by favoring the kinetically preferred transition state.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the reaction and may increase the energy difference between the endo and exo transition states, thereby improving diastereoselectivity.[9] It is important to screen a variety of Lewis acids and solvents.
-
Solvent Effects: The choice of solvent can influence the stability of the transition state. Polar solvents, and in some cases aqueous environments, can enhance the rate and selectivity of Diels-Alder reactions.[9]
-
Substrate Modification: If possible, modifying the dienophile or diene with bulkier substituents can create a greater steric bias in the transition state, favoring the formation of one diastereomer.
Issue 2: Poor Enantioselectivity in an Asymmetric Transformation
Q: I am using a chiral catalyst for an asymmetric hydrogenation to set a key stereocenter, but the enantiomeric excess (e.e.) is consistently low. What steps can I take to improve this?
A: Low enantioselectivity in a catalytic asymmetric reaction can be due to several factors. Consider the following:
-
Catalyst Purity and Activation: Ensure the chiral catalyst and any co-catalysts or additives are of high purity and that the catalyst is being properly activated according to established protocols.
-
Ligand Screening: The choice of chiral ligand is critical. It may be necessary to screen a library of related ligands to find one that provides a better chiral pocket for the substrate.
-
Solvent and Additive Screening: The reaction solvent and any additives can have a significant impact on the catalyst's performance and the enantioselectivity. A systematic screen of different solvents and additives is recommended.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure the substrate is of the highest possible purity.
-
Reaction Conditions: Factors such as temperature, pressure (for hydrogenations), and reaction time should be carefully optimized.
Data Presentation: Stereoselectivity in Rubriflordilactone B Synthesis
The synthesis of Rubriflordilactone B by Li and co-workers provides examples of highly stereoselective reactions. Below is a summary of key transformations and their reported stereoselectivities.
| Reaction Step | Transformation | Reagents and Conditions | Stereochemical Outcome | Reference |
| Conjugate Reduction | Selective reduction of a dienone | L-Selectride | Transposed enone without racemization | [10] |
| α-Hydroxylation | Introduction of a hydroxyl group alpha to a lactone | Davis oxaziridine | Not explicitly stated, but implied high diastereoselectivity | [10] |
| Hydrosilylation | Reduction of an alkyne to a cis-alkene | (Ph2SiH)2, (Ph3P)3RhCl | Clean conversion to the desired cis-triene | [10][11] |
| 6π Electrocyclization | Formation of the central aromatic ring | Heat | Highly stereospecific pericyclic reaction | [11][12] |
| Chelation-controlled[1][4]-Wittig-Still rearrangement | Assembly of the western cyclohexenyl fragment | n-BuLi, THF, -78 °C | Complete diastereocontrol | [2][13] |
Experimental Protocols: Key Stereoselective Reactions in the Synthesis of Rubriflordilactone B
(Based on the total synthesis reported by the Li group)
Conjugate Reduction of Dienone
This protocol describes the stereoselective reduction of a dienone intermediate to a transposed enone.[10]
-
Step 1: To a solution of the dienone (1.0 equiv) in anhydrous THF at -78 °C, add L-Selectride (1.2 equiv, 1.0 M in THF) dropwise.
-
Step 2: Stir the reaction mixture at -78 °C for 1 hour.
-
Step 3: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Step 4: Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Step 5: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the transposed enone.
Hydrosilylation of the Enyne Precursor
This protocol details the stereoselective formation of a cis-triene from an enyne precursor, which is crucial for the subsequent electrocyclization.[10][11]
-
Step 1: To a solution of the coupled enyne (1.0 equiv) in benzene, add Wilkinson's catalyst, (Ph3P)3RhCl (0.1 equiv).
-
Step 2: Add diphenylsilane (B1312307) (1.5 equiv) dropwise, and stir the mixture at room temperature for 2 hours.
-
Step 3: Remove the solvent under reduced pressure, and dissolve the residue in toluene (B28343).
6π Electrocyclization and Aromatization
This protocol describes the key ring-forming cascade to construct the central aromatic ring of Rubriflordilactone B.[11]
-
Step 1: Heat the toluene solution from the previous step to 110 °C for 4 hours to effect the 6π electrocyclization.
-
Step 2: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) to the reaction mixture.
-
Step 3: Continue stirring at 110 °C for an additional 1 hour to promote aromatization.
-
Step 4: Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Step 5: Concentrate the filtrate and purify the crude product by preparative HPLC to yield Rubriflordilactone B.
Visualizations
Caption: Retrosynthetic analysis of Rubriflordilactone B.
Caption: Overall synthetic workflow for Rubriflordilactone B.
Caption: Principle of substrate-controlled stereoselectivity.
References
- 1. Substrate-Controlled Stereochemistry in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (-)-Rubriflordilactone B by a Bioinspired Skeletal Reorganization Approach. | Semantic Scholar [semanticscholar.org]
- 3. rijournals.com [rijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. york.ac.uk [york.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. The Li Synthesis of Rubriflordilactone B [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Total Synthesis of Rubriflordilactone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of Inula Sesquiterpenes with a Focus on Dibritannilactone B
For Researchers, Scientists, and Drug Development Professionals
The genus Inula is a rich source of sesquiterpene lactones, a class of natural products renowned for their diverse and potent biological activities. Among these, Dibritannilactone B, a sesquiterpenoid dimer isolated from Inula britannica, has garnered interest for its potential therapeutic properties.[1] However, publicly available, peer-reviewed experimental data on the specific bioactivities of this compound is currently limited. This guide provides a comparative analysis of the bioactivity of this compound, contextualized by the activities of other prominent sesquiterpenes from the Inula genus. The data presented is intended to offer a valuable resource for researchers investigating the therapeutic potential of these compounds.
Anti-inflammatory Activity
Below is a comparison of the anti-inflammatory activities of various Inula sesquiterpenes.
Table 1: Comparison of Anti-inflammatory Activity of Inula Sesquiterpenes
| Compound | Bioactivity | Assay System | IC50 (µM) | Reference |
| This compound | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | Data not available | - |
| Inulanolide B | NF-κB Activation Inhibition | LPS-stimulated RAW 264.7 cells | 0.49 | [2] |
| NO & TNF-α Production Inhibition | LPS-stimulated RAW 264.7 cells | ~2 | [2] | |
| Inulanolide D | NF-κB Activation Inhibition | LPS-stimulated RAW 264.7 cells | 0.48 | [2] |
| NO & TNF-α Production Inhibition | LPS-stimulated RAW 264.7 cells | ~2 | [2] | |
| Alantolactone | iNOS & COX-2 Expression Inhibition | LPS-stimulated RAW 264.7 cells | - | [3] |
| Isoalantolactone | NO & PGE2 Production Inhibition | LPS-stimulated BV2 microglia cells | - | [4] |
| 1-O-acetylbritannilactone | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | - | [5] |
Note: A lower IC50 value indicates greater potency.
Cytotoxic Activity
Inula sesquiterpenes have also been extensively investigated for their cytotoxic effects against various cancer cell lines. This activity is crucial for the development of novel anticancer agents. The following table summarizes the available data on the cytotoxic activity of several Inula sesquiterpenes against human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and human cervical cancer (HeLa) cell lines.
Table 2: Comparison of Cytotoxic Activity of Inula Sesquiterpenes (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Britannilactone | >500 | >500 | 288.21 ± 12.30 | [2] |
| 1-O-acetylbritannilactone | - | - | - | [6] |
| Alantolactone | - | 35.45 (24h), 24.29 (48h) | - | [7][8] |
| Isoalantolactone | - | - | 53.4 (24h) |
Note: A lower IC50 value indicates greater cytotoxicity. Dashes indicate that specific data for that cell line was not found in the reviewed literature.
Signaling Pathways
The bioactivities of Inula sesquiterpenes are mediated through their interaction with various cellular signaling pathways. A common target is the NF-κB pathway, which plays a central role in inflammation and cell survival. Many sesquiterpene lactones are known to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. Other important pathways implicated in the action of these compounds include the Mitogen-Activated Protein Kinase (MAPK) and STAT3 signaling cascades, which are involved in cell proliferation, differentiation, and apoptosis.
Based on the known mechanisms of related compounds, the following diagram illustrates the hypothetical signaling pathway for the anti-inflammatory action of this compound.
References
- 1. Dimeric sesquiterpenoids with anti-inflammatory activities from <i>Inula britannica</i> [cjnmcpu.com]
- 2. New sesquiterpene dimers from Inula britannica inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroxybenzalactone Suppresses Human Non-Small Cell Lung Carcinoma Cells Metastasis via Suppression of Epithelial to Mesenchymal Transition, ROS-Mediated PI3K/AKT/MAPK/MMP and NFκB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory sesquiterpene dimers and diterpenes from the aerial part of Inula japonica [agris.fao.org]
A Comparative Analysis of Natural versus Synthetic Dibritannilactone B: A Guide for Researchers
Executive Summary
Dibritannilactone B, a sesquiterpenoid dimer isolated from Inula britannica, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1] This guide provides a comprehensive comparison of naturally derived this compound with its potential synthetic counterparts. However, it is crucial to note that as of the latest scientific literature review, a complete total synthesis of this compound has not been published.[1][2][3] Consequently, this analysis will focus on the known biological activities and characteristics of the natural product, while framing a forward-looking perspective on the importance and anticipated contributions of a future synthetic route. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing the current state of knowledge and outlining the path forward for fully elucidating the therapeutic potential of this compound.
Physicochemical and Biological Properties
This compound is a natural product identified in the aerial parts of Inula britannica, a plant with a history in traditional medicine.[1] The primary biological activity reported for natural this compound is its anti-inflammatory potential.[1]
Table 1: Physicochemical Properties of Natural this compound
| Property | Value | Source |
| CAS Number | 1829580-18-8 | Chemical Supplier Catalogs[4] |
| Molecular Formula | C34H46O9 | Chemical Supplier Catalogs[4] |
| Molecular Weight | 598.72 g/mol | Chemical Supplier Catalogs[4] |
| Source Organism | Inula britannica | [1][4] |
Note: Inconsistencies have been reported regarding the CAS number, with it also being associated with a different chemical entity by at least one vendor. Researchers are advised to verify the identity of any obtained material.[3]
Table 2: Anti-inflammatory Activity of Natural this compound
| Assay | Cell Line | Method | Endpoint | Result (IC50) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Griess Assay | NO Inhibition | 10.86 - 49.44 µM |
Data sourced from studies on LPS-stimulated macrophage cells.[1]
The Imperative for Total Synthesis: A Comparative Outlook
While the study of natural this compound has provided initial insights into its bioactivity, the absence of a synthetic counterpart presents significant limitations. A total synthesis is essential for advancing the research and development of this compound for several key reasons:
-
Structural Confirmation: An enantioselective total synthesis would provide the definitive proof of the absolute stereochemistry of the natural product.
-
Supply and Scalability: A robust synthetic route would ensure a consistent and scalable supply of this compound for in-depth preclinical and potential clinical studies, overcoming the limitations and variability of isolation from natural sources.[1]
-
Structure-Activity Relationship (SAR) Studies: Synthesis would enable the creation of structural analogues, which are crucial for elucidating the pharmacophore and optimizing the compound's potency, selectivity, and pharmacokinetic properties.[1]
-
Purity and Standardization: Synthetic production allows for a well-defined and highly pure final product, free from the potential co-contaminants of natural extracts.
A direct, head-to-head comparison of natural versus synthetic this compound would be a critical step in its preclinical development, allowing for the verification that the synthetic material exhibits identical biological activity to the natural product.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not available. However, established protocols for assessing its known anti-inflammatory activity are presented below.
Protocol 1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the methodology used to quantify the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production.[1]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[1]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted in culture medium to achieve the desired final concentrations.[5] The old medium is removed from the wells, and the cells are pre-treated with 100 µL of the compound dilutions for 1 hour.[1]
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[1]
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well and incubated for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.[1]
Visualizing Workflows and Pathways
Isolation and Bioactivity Testing of Natural this compound
Caption: Workflow for the isolation and bioactivity testing of natural this compound.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed pathway for the anti-inflammatory action of this compound.
Case Study: Synthesis of a Structurally Related Compound
Given the absence of a published synthesis for this compound, we can look to the successful synthesis of other complex, structurally related natural products for insights into potential synthetic strategies. The total synthesis of Rubriflordilactone B, a complex bisnortriterpenoid, provides an illustrative example of the intricate methodologies that may be required.[2] The synthesis by Li and coworkers featured a key 6π electrocyclization-aromatization strategy.[2]
General Synthetic Workflow for a Complex Dimeric Natural Product
Caption: A generalized workflow for the total synthesis of a complex dimeric natural product.
Conclusion and Future Directions
Natural this compound exhibits promising anti-inflammatory activity, warranting further investigation.[1] However, the lack of a total synthesis route currently impedes its broader exploration and potential therapeutic development.[1] The future synthesis of this compound and its analogues will be a critical milestone, enabling a more thorough evaluation of its biological activities, mechanism of action, and potential as a drug lead.[1] Further studies are needed to explore its efficacy in other disease models and to determine its cytotoxicity and pharmacokinetic profiles. This will ultimately allow for a direct and definitive comparison of the bioactivity of the natural versus synthetic compound, a cornerstone of preclinical drug development.[1]
References
Unraveling the Molecular Targets of Dibritannilactone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibritannilactone B, a sesquiterpene lactone isolated from the plant Inula britannica, has emerged as a compound of interest for its potential therapeutic applications, particularly in the realms of inflammation and oncology.[1][2] As a member of a class of natural products known for a wide range of biological activities, understanding its specific molecular targets is crucial for its development as a potential therapeutic agent.[1][3] This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's molecular interactions, drawing comparisons with closely related compounds to infer its potential mechanisms of action. A significant gap in the scientific literature exists regarding specific experimental data and protocols for this compound; therefore, this document also outlines hypothetical pathways and generalized experimental workflows to guide future research.[1][2]
Inferred Biological Activity and Molecular Targets
Currently, there is a lack of publicly available, peer-reviewed studies providing direct evidence for the specific molecular targets of this compound.[1] The information available is primarily from chemical suppliers and is often extrapolated from the activities of other sesquiterpene lactones.[2] It is suggested that this compound may modulate cellular pathways associated with inflammation and apoptosis.[1][2]
Table 1: Summary of Inferred Biological Activities of this compound
| Biological Process | Proposed Mechanism | Level of Evidence |
| Anti-inflammatory | Potential inhibition of the NF-κB signaling pathway. | Hypothetical[1] |
| Apoptosis Induction | Possible mediation through the intrinsic (mitochondrial) pathway. | Hypothetical[1] |
Comparative Analysis with Britannin
Due to the scarcity of data on this compound, a comparative analysis with a structurally related and more extensively researched sesquiterpene lactone, Britannin, can provide valuable insights. Britannin, also isolated from Inula species, has demonstrated significant anti-cancer and anti-inflammatory properties.[3]
Table 2: Comparison of Potential Molecular Targets: this compound vs. Britannin
| Target/Pathway | This compound (Hypothesized) | Britannin (Experimentally Supported) | Key Cellular Functions |
| NF-κB Signaling Pathway | Potential Inhibitor | Inhibits nuclear expression of the p65 subunit.[3] | Inflammation, cell survival, proliferation.[3] |
| PI3K/AKT Signaling Pathway | Not yet investigated | A structurally related parthenolide (B1678480) derivative inhibits this pathway.[3] | Cell survival, proliferation.[3] |
Hypothetical Signaling Pathways
Based on the activities of related compounds, the following signaling pathways are hypothesized to be modulated by this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: Hypothetical induction of the intrinsic apoptotic pathway by this compound.[1]
Experimental Protocols: A Generalized Approach
While specific experimental protocols for this compound are not available in the published literature, a general workflow for the isolation and biological evaluation of sesquiterpene lactones can be followed.[1]
1. Isolation and Purification:
-
Plant Material: Aerial parts of Inula britannica.
-
Extraction: Maceration with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Fractionation: Sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).
-
Chromatography: Column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
2. Structural Elucidation:
-
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS) are used to determine the chemical structure.
3. In Vitro Biological Assays:
-
Cytotoxicity Assays: MTT or SRB assays to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
-
Anti-inflammatory Assays: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Western Blot Analysis: To investigate the effect on the protein expression levels of key signaling molecules (e.g., p-IκBα, NF-κB p65, cleaved caspase-3).
-
Quantitative PCR (qPCR): To analyze the changes in gene expression of inflammatory cytokines (e.g., TNF-α, IL-6) or apoptosis-related genes (e.g., Bax, Bcl-2).
Caption: A generalized workflow for the isolation, characterization, and biological evaluation of this compound.
Future Directions and Conclusion
This compound represents a promising natural product, but the current understanding of its molecular targets and mechanism of action is largely speculative.[1] Future research should focus on the systematic biological screening of this compound, including the determination of IC50 values and the elucidation of its specific molecular interactions.[1] The development of a total synthesis route would also be beneficial for producing sufficient quantities for in-depth pharmacological studies.[1] This guide serves as a foundational resource for researchers, highlighting the existing knowledge gaps and providing a framework for future investigations into the therapeutic potential of this compound.
References
Cross-Validation of Dibritannilactone B's Anti-Cancer Potential: A Comparative Guide
In the landscape of oncological research, natural products remain a vital source of novel therapeutic agents. Dibritannilactone B, a sesquiterpenoid lactone isolated from Inula britannica, has emerged as a compound of interest for its potential anti-inflammatory and anti-cancer properties.[1][2] This guide provides a comprehensive cross-validation of its anti-cancer potential, drawing comparisons with structurally related compounds and outlining key experimental methodologies for its evaluation.
Overview of this compound and Related Compounds
This compound belongs to a class of sesquiterpene lactones known for their diverse biological activities.[3] While specific peer-reviewed data on this compound is limited, its purported effects are inferred from the activities of other well-studied compounds isolated from the same plant genus, such as Britannin.[1][4] These compounds are recognized for their potential to modulate cellular pathways associated with inflammation and apoptosis.[2][4]
Comparative Cytotoxicity
Quantitative data on the cytotoxic effects of this compound is not yet publicly available.[1] However, the anti-cancer potential can be contextualized by examining the efficacy of other sesquiterpenoid lactones from Inula britannica against various human cancer cell lines.
Table 1: Cytotoxicity of Sesquiterpenoid Lactones from Inula britannica against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Britannin | MCF-7 (Breast) | 9.6[5] |
| Britannin | MDA-MB-468 (Breast) | 6.8[5] |
| Britannin | HepG2 (Liver) | 6.9[5] |
| Bigelovin | Not Specified | Not Specified[2] |
| Ergolide | Not Specified | Not Specified[2] |
Note: This table illustrates the cytotoxic potential of compounds structurally related to this compound and is intended to provide a contextual framework for its potential efficacy.
Mechanistic Insights: Signaling Pathways
The anti-cancer activity of sesquiterpene lactones is often attributed to their ability to modulate key signaling pathways. Based on studies of related compounds, this compound is hypothesized to exert its effects through the induction of apoptosis and the inhibition of pro-survival pathways like NF-κB.[2][4]
Hypothetical Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[4] Britannin has been shown to inhibit this pathway, preventing the nuclear translocation of the p65 subunit.[4] A similar mechanism is proposed for this compound.
References
Comparative Efficacy of Dibritannilactone B and Standard Anti-Inflammatory Drugs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory efficacy of Dibritannilactone B against established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Ibuprofen, and the corticosteroid Prednisone. Due to the limited publicly available experimental data on this compound, its anti-inflammatory profile is presented based on the hypothesized mechanism of action for sesquiterpene lactones. In contrast, the data for Diclofenac, Ibuprofen, and Prednisone are based on established and published experimental findings.
Executive Summary
This compound is a sesquiterpene lactone with a molecular structure that suggests potential anti-inflammatory activity, likely through the inhibition of the NF-κB signaling pathway. This mechanism differs fundamentally from NSAIDs, which primarily target cyclooxygenase (COX) enzymes, and corticosteroids, which exert broad anti-inflammatory effects through glucocorticoid receptor activation. While quantitative efficacy data for this compound is not yet available, this guide provides a framework for its potential comparison with widely used anti-inflammatory agents.
Data Presentation: Comparative Efficacy and Mechanisms
The following table summarizes the mechanisms of action and quantitative efficacy of this compound (hypothesized) and the selected known anti-inflammatory drugs.
| Compound | Class | Primary Mechanism of Action | Molecular Target(s) | Quantitative Efficacy Data (IC50/EC50) |
| This compound | Sesquiterpene Lactone | Hypothesized to inhibit the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes. | Hypothesized: Components of the NF-κB pathway (e.g., p65 subunit). | Data not publicly available. |
| Diclofenac | NSAID | Inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis. | COX-1 and COX-2. | COX-1: ~0.076 µM, COX-2: ~0.026 µM.[1] |
| Ibuprofen | NSAID | Inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. | COX-1 and COX-2. | COX-1: ~12 µM, COX-2: ~80 µM.[1] |
| Prednisone | Corticosteroid | Agonist of the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors (like NF-κB) and the upregulation of anti-inflammatory genes. | Glucocorticoid Receptor, NF-κB, AP-1. | Inhibition of NF-κB (as Dexamethasone): IC50 ≈ 0.5 x 10-9 M.[2] Inhibition of GM-CSF release (as Budesonide): EC50 ≈ 5.0 x 10-11 M.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and a typical experimental approach for evaluating anti-inflammatory compounds, the following diagrams are provided.
References
- 1. Effect of topical anti-inflammatory drugs on epithelial cell-induced eosinophil survival and GM-CSF secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibritannilactone B: A Preclinical Roadmap for Evaluating Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the therapeutic potential of Dibritannilactone B, a sesquiterpenoid natural product isolated from Inula britannica. Due to the current lack of publicly available preclinical data for this compound, this document leverages data from structurally related sesquiterpene lactones found in the same plant genus to establish a roadmap for future investigations.
This compound belongs to a class of compounds known for a diverse range of biological activities.[1] While specific data on this compound is scarce, related compounds from Inula britannica, such as 1-O-Acetylbritannilactone (ABL), Ergolide, and Britannin, have demonstrated notable anti-inflammatory and cytotoxic properties in preclinical studies.[2][3][4] This guide will therefore use these related compounds as surrogates to outline the potential therapeutic avenues and the experimental methodologies required to validate them.
Comparative Analysis of Bioactivity
To contextualize the potential of this compound, the following tables summarize the reported in vitro efficacy of other sesquiterpene lactones isolated from Inula britannica. These data points serve as a benchmark for what might be expected from future studies on this compound.
Table 1: Comparative Anti-inflammatory Activity of Sesquiterpene Lactones from Inula britannica
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| 1-O-Acetylbritannilactone (ABL) | Human Neutrophil Elastase Inhibition | - | 3.2 ± 0.3 µM | [2] |
| Britannin | NLRP3 Inflammasome Inhibition | Bone Marrow-Derived Macrophages (BMDMs) | 3.63 µM | [5] |
| Ergolide | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Not Reported | [1][6] |
| Ergolide | Prostaglandin E2 (PGE2) Production Inhibition | RAW 264.7 Macrophages | Not Reported | [1] |
Table 2: Comparative Cytotoxicity of Sesquiterpene Lactones from Inula britannica
| Compound | Cell Line | IC50 Value | Reference |
| 1β-hydroxyalantolactone | HEp2 (Human laryngeal carcinoma) | Comparable to Etoposide | [7] |
| Ivangustin | HEp2 (Human laryngeal carcinoma) | Comparable to Etoposide | [7] |
| 1-O-acetylbritannilactone | HEp2 (Human laryngeal carcinoma) | - | [7] |
| 1,6-O,O-diacetylbritannilactone | HEp2 (Human laryngeal carcinoma) | - | [7] |
| 6α-O-(2-methylbutyryl)britannilactone | HEp2 (Human laryngeal carcinoma) | - | [7] |
| 4α,6α-dihydroxyeudesman-8β,12-olide | Human tumor cell lines | - | [3] |
| Ergolide | Human tumor cell lines | - | [3] |
| 8-epi-helenalin | Human tumor cell lines | - | [3] |
| Bigelovin | Human tumor cell lines | - | [3] |
Proposed Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of sesquiterpene lactones from Inula britannica are often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][6] Additionally, Britannin has been identified as a potent inhibitor of the NLRP3 inflammasome.[5][8] The following diagrams illustrate these potential mechanisms of action and a general workflow for preclinical evaluation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Britannin as a novel NLRP3 inhibitor, suppresses inflammasome activation in macrophages and alleviates NLRP3-related diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dibritannilactone B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Dibritannilactone B. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on best practices for handling and disposing of halogenated organic compounds.
This compound is a sesquiterpenoid natural product isolated from the plant Inula britannica.[1][2] As a brominated organic compound, it requires careful handling and disposal to mitigate potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Although specific toxicity data is limited, it should be treated as a potentially hazardous substance.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Chemical and Physical Properties
A summary of the available data for this compound is provided below. It is important to note that information in the public domain is scarce, and some inconsistencies have been reported by chemical vendors.[1]
| Property | Value | Source |
| CAS Number | 1829580-18-8 | [1][2] |
| Molecular Formula | C₃₄H₄₆O₉ | [1][2] |
| Molecular Weight | 598.72 g/mol | [1][2] |
| Physical Description | Powder | [1] |
| Purity | >98% (as determined by HPLC) | [1] |
Step-by-Step Disposal Protocol
The proper segregation and disposal of this compound waste are fundamental to safe laboratory operations.
Step 1: Waste Classification and Segregation
This compound and any materials contaminated with it must be classified as halogenated organic waste.[3]
-
Halogenated vs. Non-Halogenated: Do not mix waste containing this compound with non-halogenated organic waste.[3]
-
Avoid Mixing: Keep halogenated waste separate from aqueous waste, acids, bases, and oxidizers.[3]
-
Dedicated Container: Collect all this compound waste, including contaminated consumables such as pipette tips, weighing boats, and gloves, in a designated and clearly labeled waste container.[3]
Step 2: Containerization and Labeling
Proper containerization and labeling are essential for preventing accidental exposure and ensuring correct handling by waste management personnel.
-
Container: Use a chemically resistant, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste - Halogenated Organic" and include the full chemical name, "this compound."
Step 3: Decontamination of Labware
Glassware and equipment contaminated with this compound should be decontaminated before reuse.
-
Initial Rinse: Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and collect the rinsate in the designated "Halogenated Organic Waste" container.[3]
-
Washing: Wash the rinsed labware with an appropriate laboratory detergent and water.[3]
-
Final Rinse: Perform a final rinse with deionized water.[3]
Step 4: Waste Disposal
-
Waste Pickup: Arrange for the disposal of the full and sealed waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Follow Institutional Procedures: Adhere to all institutional protocols for requesting a waste pickup.[3]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.[3]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area and contact your institution's emergency response team.[3]
-
Small Spills (within a fume hood):
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Dibritannilactone B
Disclaimer: A specific Safety Data Sheet (SDS) for Dibritannilactone B is not publicly available. The following guidance is based on best practices for handling potentially hazardous brominated organic compounds and chemicals of unknown toxicity. It is imperative to obtain the supplier's SDS for specific safety information before handling this compound.
This compound, isolated from Inula britannica, is a brominated organic compound.[1] Due to the lack of specific toxicological data, it must be handled with a high degree of caution. The following operational and disposal plans provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Quantitative Data
Specific quantitative safety data for this compound is not available in public databases. Researchers must consult the supplier-provided SDS for this information.
| Parameter | Value |
| Exposure Limits (OEL) | Data not available. Consult supplier's SDS. |
| LD50/LC50 | Data not available. Consult supplier's SDS. |
| Boiling Point | Data not available. Consult supplier's SDS. |
| Melting Point | Data not available. Consult supplier's SDS. |
| Solubility | Data not available. Consult supplier's SDS. |
| Vapor Pressure | Data not available. Consult supplier's SDS. |
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical measure to ensure personal safety when handling compounds of unknown toxicity.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised. Change gloves immediately if contaminated.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical safety goggles are mandatory.[2][3][4][5] A face shield should be worn when there is a risk of splashing.[2][3] |
| Body Protection | Laboratory Coat or Gown | A fully buttoned lab coat is required. For larger quantities, a chemically resistant apron or suit should be worn.[2] Gowns should be disposable with tight-fitting cuffs and close in the back.[3] |
| Respiratory Protection | NIOSH-approved Respirator | To be used if work cannot be conducted in a fume hood. An appropriate cartridge for organic vapors is necessary.[2] |
| Head and Foot Protection | Hair and Shoe Covers | Disposable head/hair covers and shoe covers are recommended to prevent contamination.[3][5] |
Experimental Protocols: Safe Handling of this compound
Adherence to the following step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
-
Primary Containment: All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood or a glove box.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the primary containment.[2]
2. Preparation:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Ensure all necessary equipment (e.g., spatulas, glassware, balances) is clean and readily available within the fume hood.[2]
-
Have a chemical spill kit readily accessible before starting any work.[2]
3. Weighing and Dissolving:
-
Weighing: Weigh solid this compound within the fume hood. Use a tared container to minimize the transfer of the solid and handle it with care to avoid generating dust.[2]
-
Dissolving: Add solvent to the solid slowly to prevent splashing. If heating or sonication is required, ensure the container is properly sealed or vented within the fume hood.[2]
4. Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment with a suitable organic solvent (e.g., acetone, ethanol) followed by soap and water.[1][2]
-
Dispose of all contaminated consumables in the designated "Halogenated Organic Waste" container.[1]
-
Wash hands thoroughly after removing gloves.[2]
Disposal Plan
Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental protection.[1] All waste containing this compound must be treated as hazardous waste.[2]
1. Waste Classification:
-
This compound and any materials contaminated with it must be classified as halogenated organic waste .[1]
2. Waste Segregation:
-
Do Not Mix: Do not mix halogenated organic waste with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizers.[1]
-
Designated Containers: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, weighing boats), in a designated and clearly labeled waste container.[1]
3. Contaminated Labware Decontamination:
-
Initial Rinse: Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) into the designated "Halogenated Organic Waste" container.[1]
-
Washing: Wash the rinsed labware with an appropriate laboratory detergent and water.[1]
-
Final Rinse: Perform a final rinse with deionized water.[1]
4. Spill Procedures:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[1]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area and contact your institution's emergency response team.[1]
-
Small Spills (within a fume hood):
-
Ensure you are wearing appropriate PPE.[1]
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1]
-
Carefully collect the absorbent material into the "Halogenated Organic Waste" container.[1]
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.[1]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
